1-Chloroethyl methyl sulfide
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-chloro-1-methylsulfanylethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClS/c1-3(4)5-2/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVMALALJWFNST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(SC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Chloroethyl Methyl Sulfide: Properties, Synthesis, and Applications in Modern Organic Chemistry
Abstract: This technical guide provides a comprehensive overview of 1-Chloroethyl methyl sulfide, a versatile reagent in organic synthesis. The document delves into its fundamental chemical and physical properties, established synthetic routes, and key reactivity patterns. A significant focus is placed on its practical applications, particularly its role as a protective agent for functional groups and its utility in the construction of complex molecular architectures relevant to pharmaceutical and materials science research. Detailed experimental protocols, safety considerations, and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the necessary knowledge for its effective and safe utilization.
Introduction and Core Properties
This compound, also known as chloromethyl methyl sulfide, is an organosulfur compound that serves as a valuable building block in synthetic organic chemistry.[1] It is primarily utilized for the introduction of the methylthiomethyl (MTM) moiety, a common protecting group for alcohols and carboxylic acids.[1][2] Its bifunctional nature, possessing both a reactive alkyl chloride and a thioether, makes it a versatile reagent for a variety of chemical transformations.[3]
It is important to note that while the topic specifies CAS number 33025-66-0, extensive database searches indicate that the correct and commonly referenced CAS number for this compound is 2373-51-5 . This guide will proceed with the data associated with CAS No. 2373-51-5.
The fundamental physicochemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 2373-51-5 | [4] |
| Molecular Formula | C₂H₅ClS | [3][5] |
| Molecular Weight | 96.58 g/mol | [3][4] |
| Appearance | Colorless to yellow or brown liquid | [2][3][5] |
| Boiling Point | 105-106 °C | [2][6][7] |
| Density | 1.153 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.498 | [2] |
| Flash Point | 17 °C (63 °F) | [6][7] |
| Solubility | Soluble in acetonitrile, ether, and dichloromethane. Insoluble in water. | [2][5] |
| Storage Conditions | 2-8°C, under inert gas, moisture sensitive | [2][3][7] |
Synthesis and Mechanism
The most prevalent and direct method for the synthesis of this compound is the electrophilic chlorination of dimethyl sulfide (DMS).[8] This reaction is a cornerstone for its laboratory and industrial-scale production.
Synthetic Pathway: Electrophilic Chlorination
The reaction typically involves treating dimethyl sulfide with a suitable chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or elemental chlorine (Cl₂).[1][8] The use of sulfuryl chloride is often preferred for its convenient handling as a liquid reagent.
The underlying mechanism involves an electrophilic substitution at the sulfur atom. The sulfur atom of dimethyl sulfide acts as a nucleophile, attacking the electrophilic chlorine source. This is followed by a rearrangement and deprotonation to yield the final α-chloro sulfide product.[8]
Caption: Synthesis of this compound via chlorination of DMS.
Chemical Reactivity and Applications
The reactivity of this compound is dominated by the lability of the chlorine atom, which is activated by the adjacent sulfur. This makes it an excellent electrophile for Sₙ2 reactions with a wide range of nucleophiles.
Protection of Alcohols and Carboxylic Acids
A primary application of this reagent is in the protection of hydroxyl and carboxyl functional groups by converting them into methylthiomethyl (MTM) ethers and esters, respectively.[1][2] The MTM group is stable under a variety of reaction conditions but can be readily cleaved when desired, making it an effective protective group in multi-step syntheses.
The protection of an alcohol, for instance, is typically achieved by deprotonating the alcohol with a base (e.g., sodium hydride) to form an alkoxide, which then displaces the chloride from this compound.[2]
Role in Heterocyclic Synthesis
The ability to introduce a reactive methylene-sulfur linkage is harnessed in the synthesis of various heterocyclic compounds.[8] This functional group can act as a handle for subsequent cyclization reactions, enabling the construction of diverse and complex ring systems that are often scaffolds for bioactive molecules.[3][8]
Methylene Transfer Reagent
This compound also functions as a methylene transfer reagent, for example, in iron(II)-mediated cyclopropanation reactions.[2] This highlights its utility in carbon-carbon bond formation.
The methylthio group plays a significant role in many antitumor bioactive molecules and candidate drugs.[9] The introduction of this moiety using reagents like this compound is therefore of considerable interest in drug discovery and development.[3][9]
Experimental Protocol: Protection of a Primary Alcohol
This section provides a detailed, self-validating protocol for the protection of a primary alcohol using this compound to form a methylthiomethyl (MTM) ether.
Objective: To protect benzyl alcohol as its MTM ether.
Materials:
-
Benzyl alcohol
-
This compound (CAS 2373-51-5)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer
-
Inert gas line (Nitrogen or Argon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Nuclear Magnetic Resonance (NMR) Spectrometer
Caption: Experimental workflow for the MTM protection of an alcohol.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF. Cool the flask to 0 °C in an ice bath.
-
Substrate Addition: Add benzyl alcohol (1.0 eq) to the cooled THF.
-
Deprotonation: Carefully add sodium hydride (1.2 eq, 60% dispersion in oil) portion-wise to the stirring solution. Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the alcohol to form the sodium alkoxide, activating it for the subsequent substitution reaction. The reaction is exothermic and produces H₂ gas, necessitating slow addition at 0 °C.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes. The solution may become cloudy as the sodium salt forms.
-
Reagent Addition: Add this compound (1.2 eq) dropwise via syringe to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight.
-
Monitoring (Self-Validation): Monitor the reaction's progress by TLC. A new spot corresponding to the more nonpolar MTM-protected product should appear, and the starting material spot should diminish. This confirms the conversion is proceeding as expected.
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C to neutralize any unreacted NaH.
-
Workup: Transfer the mixture to a separatory funnel. Add water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the pure MTM ether.
-
Characterization (Self-Validation): Confirm the structure and purity of the product using ¹H and ¹³C NMR spectroscopy. The appearance of characteristic peaks for the MTM group (a singlet around δ 4.7 ppm for the -O-CH₂-S- protons and a singlet around δ 2.2 ppm for the -S-CH₃ protons in ¹H NMR) validates the success of the protection step.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.[10][11]
-
Flammability: It is a highly flammable liquid and vapor.[10][12] Keep away from heat, sparks, open flames, and other ignition sources.[12] Containers should be kept tightly closed and stored in a cool, well-ventilated area.[12]
-
Toxicity and Irritation: The compound is harmful if swallowed and irritating to the eyes, skin, and respiratory system.[10][12] Accidental ingestion may be harmful.[10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[11]
-
Handling: Use non-sparking tools and take precautionary measures against static discharge.[12] Avoid inhalation of vapors.[11]
-
Incompatible Materials: Avoid contact with strong bases and strong oxidizing agents.[6][12]
-
Decomposition: Hazardous decomposition products formed under fire conditions include carbon oxides, sulfur oxides, and hydrogen chloride gas.[6][12]
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
-
¹H NMR: The proton NMR spectrum is simple and characteristic, showing two singlets. One singlet appears around 4.7 ppm corresponding to the two protons of the chloromethyl group (-SCH₂Cl), and another singlet appears around 2.3 ppm for the three protons of the methyl group (-SCH₃).[13]
-
¹³C NMR: The carbon NMR spectrum will show two distinct signals corresponding to the two carbon atoms in the molecule.
-
Mass Spectrometry (MS): The mass spectrum shows a molecular ion peak (M⁺) at m/z 96 and a characteristic M+2 peak at m/z 98 with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of one chlorine atom.[13] The base peak is often observed at m/z 61, corresponding to the [CH₂SCH₃]⁺ fragment.[13]
-
Infrared (IR) Spectroscopy: The IR spectrum will display C-H stretching and bending vibrations. The C-Cl stretch typically appears in the fingerprint region.
Conclusion
This compound (CAS 2373-51-5) is a potent and versatile reagent with significant applications in organic synthesis, particularly in the realm of protecting group chemistry and the synthesis of sulfur-containing heterocycles. Its utility is rooted in its straightforward synthesis and predictable reactivity. A thorough understanding of its properties, handling requirements, and reaction mechanisms, as detailed in this guide, is essential for its safe and effective application in research and development, contributing to advancements in drug discovery and materials science.
References
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ResearchGate. (n.d.). Application of methyl sulfide drugs and isotopic labeling. Retrieved February 4, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Chloromethyl methyl sulfide. PubChem Compound Database. Retrieved February 4, 2026, from [Link]
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ResearchGate. (n.d.). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers 1. Retrieved February 4, 2026, from [Link]
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Wikipedia. (n.d.). Chloromethyl methyl sulfide. Retrieved February 4, 2026, from [Link]
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Chemsrc. (2025, August 20). Chloromethyl Methyl Sulfide | CAS#:2373-51-5. Retrieved February 4, 2026, from [Link]
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SpectraBase. (n.d.). Chloromethyl methyl sulfide. Retrieved February 4, 2026, from [Link]
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Structure and reactivity of alpha-chloroethyl methyl sulfide
An In-depth Technical Guide to the Structure and Reactivity of α-Chloroethyl Methyl Sulfide
Abstract
This technical guide provides a comprehensive analysis of α-chloroethyl methyl sulfide (1-chloroethyl methyl sulfide), a reactive organosulfur compound. While its isomers, particularly chloromethyl methyl sulfide, are well-documented, α-chloroethyl methyl sulfide presents unique structural and reactivity characteristics due to the placement of the chlorine atom on a secondary carbon adjacent to the sulfur atom. This document elucidates its structure, plausible synthetic routes, and core reactivity principles. Emphasis is placed on the mechanistic dichotomy between Sₙ2 and Sₙ1-like pathways, highlighting the pivotal role of the neighboring sulfur atom in stabilizing cationic intermediates. This guide is intended for researchers, chemists, and professionals in drug development who require a deep understanding of electrophilic sulfur-containing intermediates.
Introduction and Structural Elucidation
α-Chloroethyl methyl sulfide, with the chemical formula C₃H₇ClS, is a member of the α-halo sulfide class of compounds. It is crucial to distinguish it from its structural isomers:
-
α-Chloroethyl methyl sulfide (CH₃SCH(Cl)CH₃): The focus of this guide. The chlorine is on the ethyl group's alpha-carbon (C1).
-
β-Chloroethyl methyl sulfide (CH₃SCH₂CH₂Cl): A well-known vesicant and analog of sulfur mustards.[1][2] The chlorine is on the beta-carbon.
-
Chloromethyl ethyl sulfide (CH₃CH₂SCH₂Cl): Another primary alkyl halide isomer.
The defining feature of α-chloroethyl methyl sulfide is the sulfur atom's proximity to the electrophilic carbon center. This arrangement profoundly influences the molecule's stability and reaction pathways, deviating significantly from simple secondary alkyl halides.
Physicochemical Properties (Predicted and Inferred)
Specific experimental data for α-chloroethyl methyl sulfide is scarce in the literature. However, based on its structure and data from related compounds like chloromethyl methyl sulfide[3], we can infer its key properties.
| Property | Predicted/Inferred Value | Rationale & Commentary |
| Molecular Weight | 110.60 g/mol | Calculated from atomic masses. |
| Appearance | Colorless to pale yellow liquid | Typical for small organosulfur compounds. |
| Odor | Pungent, unpleasant | Characteristic of volatile sulfides. |
| Boiling Point | ~115-125 °C | Expected to be slightly higher than chloromethyl methyl sulfide (105 °C) due to the larger alkyl chain. |
| Density | ~1.05-1.15 g/mL | Similar to related α-chloro sulfides. |
| Solubility | Soluble in organic solvents (ether, CH₂Cl₂, THF); Insoluble in water.[3] | Expected to be moisture-sensitive and likely hydrolyzes in water. |
| Stability | Limited; moisture-sensitive.[3] | The C-Cl bond is activated by the adjacent sulfur, making it prone to hydrolysis and decomposition. Should be stored under inert atmosphere at low temperatures (2-8°C). |
Spectroscopic Characterization (Predicted)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Assignment & Rationale |
| ¹H NMR | 5.2 - 5.4 | Quartet (q) | ~6.5 - 7.0 Hz | CH -Cl |
| 2.2 - 2.4 | Singlet (s) | N/A | S-CH₃ | |
| 1.7 - 1.9 | Doublet (d) | ~6.5 - 7.0 Hz | CH-CH₃ | |
| ¹³C NMR | 60 - 65 | CH | N/A | C -Cl |
| 20 - 25 | CH₃ | N/A | C-CH₃ | |
| 14 - 18 | CH₃ | N/A | S-CH₃ |
Synthesis of α-Chloroethyl Methyl Sulfide
The synthesis of α-chloro sulfides can be challenging due to their reactivity and potential for side reactions. Two primary strategies are considered the most viable for preparing α-chloroethyl methyl sulfide.
Method A: Direct Chlorination of Ethyl Methyl Sulfide
The most direct approach is the electrophilic chlorination of the parent sulfide.[4] Reagents like N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) are commonly employed.[4][5]
Reaction: CH₃SCH₂CH₃ + Cl-X → CH₃SCH(Cl)CH₃ + H-X (where Cl-X = NCS, SO₂Cl₂)
Causality and Experimental Considerations: The mechanism involves an initial attack of the electron-rich sulfur on the electrophilic chlorine source, forming a chlorosulfonium ylide intermediate which then rearranges.[4] A critical challenge in this synthesis is regioselectivity . Chlorination can occur at either carbon adjacent to the sulfur.
-
α-position (ethyl group): Leads to the desired product, this compound.
-
α'-position (methyl group): Leads to the isomeric byproduct, chloromethyl ethyl sulfide.
The product ratio is governed by steric and electronic factors, with chlorination often favoring the less sterically hindered site.[4] Careful control of reaction temperature and the choice of chlorinating agent are paramount to maximizing the yield of the desired isomer.
-
To a stirred solution of ethyl methyl sulfide (1.0 eq.) in a dry, inert solvent (e.g., CCl₄ or CH₂Cl₂) under an argon atmosphere, add N-Chlorosuccinimide (1.05 eq.) portion-wise at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 10-16 hours, monitoring progress by GC-MS or TLC.
-
Upon completion, filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via fractional distillation under vacuum to separate the isomers and obtain the pure α-chloroethyl methyl sulfide.
Method B: Pummerer Rearrangement
The Pummerer rearrangement is a classic transformation of a sulfoxide into an α-acyloxy thioether using an acid anhydride.[6] A key variation of this reaction uses thionyl chloride (SOCl₂) to directly yield an α-chloro thioether.[6]
Reaction: CH₃S(O)CH₂CH₃ + SOCl₂ → [Intermediate] → CH₃SCH(Cl)CH₃ + SO₂ + HCl
Causality and Mechanism: This method offers excellent regioselectivity. The reaction is initiated by the acylation of the sulfoxide oxygen by the electrophilic reagent.[6] Subsequent elimination of a proton from the adjacent carbon generates a highly electrophilic thial (sulfenium) cation intermediate.[6] This intermediate is then attacked by the chloride anion to furnish the final product. The proton abstraction occurs preferentially from the more substituted carbon if it can stabilize the intermediate, but is primarily dictated by the initial sulfoxide structure.
Caption: Synthetic workflow via oxidation and Pummerer rearrangement.
Reactivity and Mechanistic Pathways
The reactivity of α-chloroethyl methyl sulfide is dominated by nucleophilic substitution. The neighboring sulfur atom enables mechanistic pathways unavailable to simple alkyl halides, leading to significantly enhanced reactivity. The molecule exists at the crossroads of Sₙ1 and Sₙ2 mechanisms.
The Role of Anchimeric Assistance
The lone pairs on the sulfur atom play a crucial role in a phenomenon known as anchimeric assistance (or neighboring group participation). The sulfur can act as an internal nucleophile, displacing the chloride leaving group to form a cyclic episulfonium ion (or thiranium ion) intermediate.
This participation stabilizes the developing positive charge, making the departure of the leaving group much more favorable than in a typical secondary alkyl chloride. This mechanism is analogous to the mode of action of highly toxic sulfur mustards.
Mechanistic Dichotomy: Sₙ1-like vs. Sₙ2
A nucleophile (Nu⁻) can react with α-chloroethyl methyl sulfide via two competing pathways. The preferred pathway is highly dependent on the solvent, the nature of the nucleophile, and steric factors.
-
Sₙ2 Pathway (Direct Attack): A strong, unhindered nucleophile can attack the electrophilic carbon directly, displacing the chloride in a single, concerted step with inversion of stereochemistry.[7]
-
Sₙ1-like Pathway (Intermediate Formation): The C-Cl bond ionizes with assistance from the neighboring sulfur atom to form a resonance-stabilized sulfenium cation intermediate. This planar intermediate is then rapidly attacked by the nucleophile from either face, leading to a racemic mixture if the starting material were chiral.
Caption: Competing Sₙ1-like and Sₙ2 reaction pathways.
Field Insights: The Sₙ1-like pathway via the stabilized sulfenium cation is often dominant, especially with weaker nucleophiles or in polar, protic solvents that can support ion formation. This explains why α-chloro sulfides are potent electrophiles and excellent alkylating agents, reacting much faster than their oxygen-containing analogs (α-chloro ethers).
Applications in Synthesis
While specific drug development applications for α-chloroethyl methyl sulfide are not widely reported, its structural motif makes it a potentially valuable synthetic intermediate. Its primary utility lies in its function as an electrophile to introduce the 1-(methylthio)ethyl moiety into a target molecule.
-
C-Alkylation: Reaction with carbon nucleophiles like enolates or organometallics can form new C-C bonds.
-
Heteroatom Alkylation: It can readily alkylate amines, alcohols, and thiols. This reactivity is analogous to its isomer, chloromethyl methyl sulfide, which is used to install the methylthiomethyl (MTM) protecting group on alcohols and carboxylic acids.[3]
-
Thioacetal Formation: The resulting product, R-CH(SMe)CH₃, is a thioacetal derivative, which can be a precursor to aldehydes or ketones through hydrolysis under specific conditions.
Safety, Handling, and Storage
α-Chloroethyl methyl sulfide must be handled with extreme caution, assuming it possesses hazards similar to or greater than related α-chloro sulfides and sulfur mustards.
-
Toxicity: It is expected to be a potent alkylating agent and should be considered toxic and corrosive.[8][9] Alkylating agents are often carcinogenic and can cause severe burns upon contact with skin and eyes.[9]
-
Flammability: The compound is a flammable liquid and vapor.[8] Keep away from heat, sparks, and open flames.
-
Handling: All manipulations must be performed in a well-ventilated chemical fume hood by trained personnel. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry, and well-ventilated area, preferably refrigerated (2-8°C). It is incompatible with strong oxidizing agents, strong bases, and moisture.[10]
-
Decomposition: Upon combustion or hydrolysis, it may produce toxic and corrosive gases, including hydrogen chloride, sulfur oxides, and carbon monoxide.[10]
Conclusion
α-Chloroethyl methyl sulfide is a reactive and mechanistically intriguing molecule whose properties are dictated by the interplay between a secondary alkyl halide and a neighboring sulfur atom. While not as commercially prevalent as its isomers, its heightened reactivity, driven by anchimeric assistance and the formation of a stabilized sulfenium cation, makes it a potent electrophile. Understanding its synthesis via regioselective chlorination or Pummerer-type reactions, and its dualistic Sₙ1/Sₙ2 reactivity, provides chemists with a powerful conceptual framework for manipulating complex organosulfur compounds in research and development. Due to its presumed toxicity, all handling must adhere to strict safety protocols.
References
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Organic Syntheses. (n.d.). β-CHLOROETHYL METHYL SULFIDE. Org. Synth. Coll. Vol. 2, p.384. Retrieved from [Link]
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YouTube. (2019). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. Retrieved from [Link]
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Organic Syntheses. (n.d.). Cyclopropanation using an iron-containing methylene transfer reagent. Org. Synth. 1992, 70, 1. Retrieved from [Link]
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PubChem. (n.d.). Chloromethyl methyl sulfide. National Institutes of Health. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloroethyl methyl sulfide. National Institutes of Health. Retrieved from [Link]
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Wikipedia. (n.d.). Pummerer rearrangement. Retrieved from [Link]
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ResearchGate. (2006). Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines in dimethyl sulfoxide. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Retrieved from [Link]
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ResearchGate. (2018). SYNTHESIS AND SPECTROSCOPIC CHARACTERIZATION OF HOMOLEPTIC TRIORGANOPNICTOGEN(III) COMPOUNDS – USEFUL PRECURSORS FOR FUNCTIONA. Retrieved from [Link]
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ACS Publications. (2004). Origin of the reactivity of allyl chloride and .alpha.-chloroacetaldehyde in SN2 nucleophilic substitution reactions: a theoretical comparison. The Journal of Organic Chemistry. Retrieved from [Link]
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National Institutes of Health. (2018). Transition Metal‐Free Formal C H/C H Coupling of Arylacetamides and Sulfoxides: An Interrupted Pummerer/[3][11]‐sigmatropic Rearrangement Sequence. Retrieved from [Link]
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ResearchGate. (2015). Applications of N -Chlorosuccinimide in Organic Synthesis. Retrieved from [Link]
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Distinguishing Isomeric Chloroalkyl Sulfides: A Technical Guide to 1-Chloroethyl Methyl Sulfide and 2-Chloroethyl Methyl Sulfide for Researchers
This in-depth technical guide is designed for researchers, scientists, and professionals in drug development, providing a comprehensive analysis of the key distinctions between 1-chloroethyl methyl sulfide and 2-chloroethyl methyl sulfide. This document will delve into their synthesis, chemical and physical properties, reactivity, and most importantly, the analytical techniques for their unambiguous differentiation.
Introduction: The Significance of Isomeric Purity
This compound (more commonly known as chloromethyl methyl sulfide) and 2-chloroethyl methyl sulfide are structural isomers with the same molecular formula (C₃H₇ClS) but different arrangements of atoms. This seemingly subtle difference in structure leads to significant variations in their chemical reactivity and biological activity. In the context of pharmaceutical development and chemical synthesis, the presence of one isomer as an impurity can drastically alter the outcome of a reaction or the pharmacological profile of a target molecule. Therefore, the ability to selectively synthesize and analytically distinguish between these two isomers is of paramount importance.
2-Chloroethyl methyl sulfide is known to be a monofunctional analog of sulfur mustard, a potent chemical warfare agent, and is used in research to study its toxic effects. This compound, on the other hand, is a versatile reagent in organic synthesis.[1] This guide will equip the reader with the fundamental knowledge and practical methodologies to confidently work with and characterize these two important chemical entities.
Synthesis Strategies: Controlling Isomer Formation
The selective synthesis of each isomer is the first step in ensuring the purity of subsequent experiments. The choice of starting materials and reaction conditions dictates the final product.
Synthesis of this compound (Chloromethyl Methyl Sulfide)
The most common and direct method for the synthesis of this compound is the electrophilic chlorination of dimethyl sulfide.[2] This reaction proceeds via an electrophilic substitution at the sulfur atom, followed by a rearrangement and deprotonation to yield the α-chloro sulfide.
Reaction Scheme:
(CH₃)₂S + Cl₂ → [ (CH₃)₂S-Cl ]⁺Cl⁻ → CH₃SCH₂Cl + HCl
Common chlorinating agents for this transformation include elemental chlorine (Cl₂) and sulfuryl chloride (SO₂Cl₂).[2]
Experimental Protocol: Synthesis of this compound
Materials:
-
Dimethyl sulfide
-
Sulfuryl chloride (SO₂Cl₂)
-
Inert solvent (e.g., dichloromethane)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve dimethyl sulfide in an inert solvent under a nitrogen atmosphere.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of sulfuryl chloride in the same solvent from the dropping funnel to the stirred solution of dimethyl sulfide.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time.
-
Monitor the reaction progress by a suitable method (e.g., TLC or GC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by distillation to obtain pure this compound.
Synthesis of 2-Chloroethyl Methyl Sulfide
The synthesis of 2-chloroethyl methyl sulfide is typically achieved through the chlorination of 2-hydroxyethyl methyl sulfide.[3][4] This method avoids the formation of the 1-chloro isomer.
Reaction Scheme:
HOCH₂CH₂SCH₃ + SOCl₂ → ClCH₂CH₂SCH₃ + SO₂ + HCl
A common and effective chlorinating agent for this reaction is thionyl chloride (SOCl₂).[3][4]
Experimental Protocol: Synthesis of 2-Chloroethyl Methyl Sulfide [3]
Materials:
-
2-Hydroxyethyl methyl sulfide
-
Thionyl chloride (SOCl₂)
-
Dry chloroform
-
Three-necked flask
-
Dropping funnel
-
Mechanical stirrer
-
Condenser with a trap for HCl and SO₂ vapors
-
Steam bath
-
Distillation apparatus
Procedure:
-
In a three-necked flask fitted with a mechanical stirrer, a dropping funnel, and a condenser, mix 2-hydroxyethyl methyl sulfide with dry chloroform.
-
Heat the flask on a steam bath.
-
Add a solution of thionyl chloride in dry chloroform dropwise to the reaction mixture over a period of about two hours while stirring vigorously.
-
After the addition is complete, continue stirring for approximately four hours.
-
Distill the chloroform on the steam bath.
-
Distill the residue under reduced pressure to obtain pure 2-chloroethyl methyl sulfide.
Comparative Physicochemical Properties
The distinct structural arrangements of the two isomers give rise to different physical properties, which can be used for their initial characterization.
| Property | This compound | 2-Chloroethyl Methyl Sulfide |
| Molecular Weight | 96.58 g/mol [5][6] | 110.61 g/mol [7] |
| Boiling Point | 105 °C (lit.)[6][8] | 140 °C (atmospheric pressure)[3], 55-56 °C/30 mm Hg[3] |
| Density | 1.153 g/mL at 25 °C (lit.)[6][8] | Not readily available |
| Refractive Index | n20/D 1.498 (lit.)[6][8] | Not readily available |
| Appearance | Clear yellow to brown liquid[8] | Yellow liquid with a stench[7] |
Spectroscopic Distinction: The Key to Unambiguous Identification
Spectroscopic methods provide the most definitive means of distinguishing between this compound and 2-chloroethyl methyl sulfide. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are particularly powerful tools in this regard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR and ¹³C NMR spectra of the two isomers are expected to be significantly different due to the different chemical environments of the protons and carbon atoms.
Predicted ¹H NMR Spectral Features:
-
This compound (CH₃SCH₂Cl):
-
A singlet for the methyl protons (CH₃) at approximately δ 2.2-2.5 ppm.
-
A singlet for the methylene protons (CH₂) adjacent to both sulfur and chlorine at approximately δ 4.5-5.0 ppm.
-
-
2-Chloroethyl Methyl Sulfide (ClCH₂CH₂SCH₃):
-
A singlet for the methyl protons (CH₃) at approximately δ 2.1-2.3 ppm.
-
A triplet for the methylene protons (CH₂) adjacent to the sulfur atom at approximately δ 2.6-2.9 ppm.
-
A triplet for the methylene protons (CH₂) adjacent to the chlorine atom at approximately δ 3.5-3.8 ppm.
-
Predicted ¹³C NMR Spectral Features:
-
This compound (CH₃SCH₂Cl):
-
A signal for the methyl carbon (CH₃).
-
A signal for the methylene carbon (CH₂) attached to both S and Cl.
-
-
2-Chloroethyl Methyl Sulfide (ClCH₂CH₂SCH₃):
-
A signal for the methyl carbon (CH₃).
-
A signal for the methylene carbon (CH₂) adjacent to the sulfur.
-
A signal for the methylene carbon (CH₂) adjacent to the chlorine.
-
Publicly available spectral data from sources like PubChem can be consulted for experimental values.[5][7]
Mass Spectrometry (MS)
The fragmentation patterns of the two isomers in mass spectrometry will also be distinct, providing another layer of confirmation.
Expected Fragmentation Patterns:
-
This compound (CH₃SCH₂Cl): The molecular ion peak (M⁺) would be observed. A prominent fragment would likely be [CH₃SCH₂]⁺ (m/z 61) resulting from the loss of the chlorine atom. Another significant fragment could be [CH₂Cl]⁺ (m/z 49/51).
-
2-Chloroethyl Methyl Sulfide (ClCH₂CH₂SCH₃): The molecular ion peak (M⁺) would be observed. A characteristic fragment would be [CH₃SCH₂CH₂]⁺ (m/z 75) from the loss of the chlorine atom. The base peak is often observed at m/z 61, corresponding to the [CH₃SCH₂]⁺ fragment, which can be formed through rearrangement.[7]
Chromatographic Separation
For mixtures of the two isomers, chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for their separation and quantification.
-
Gas Chromatography (GC): Due to their different boiling points, GC is an excellent method for separating this compound and 2-chloroethyl methyl sulfide. A non-polar or medium-polarity column should provide good resolution.
-
High-Performance Liquid Chromatography (HPLC): While these compounds lack a strong UV chromophore, derivatization can be employed to facilitate their detection by UV-Vis detectors.[9][10] Reversed-phase HPLC with a suitable mobile phase can be used for their separation.
Reactivity and Handling Considerations
The placement of the chlorine atom significantly influences the reactivity of these isomers.
-
This compound: The chlorine atom is activated by the adjacent sulfur atom, making it a good leaving group in nucleophilic substitution reactions. It is a useful reagent for introducing the methylthiomethyl (MTM) protecting group for alcohols.[8]
-
2-Chloroethyl Methyl Sulfide: The chlorine atom is less reactive than in the 1-isomer. However, this compound is known to be a vesicant (blistering agent) and must be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE).[3] It is also classified as a possible carcinogen.[7]
Logical Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for the synthesis and characterization of 1- and 2-chloroethyl methyl sulfide.
Caption: Workflow for Isomer Synthesis and Characterization.
Conclusion
The ability to distinguish between this compound and 2-chloroethyl methyl sulfide is crucial for ensuring the safety, efficacy, and reproducibility of chemical and biological research. This guide has provided a comprehensive overview of their distinct synthetic pathways, physicochemical properties, and, most importantly, their unique spectroscopic signatures. By applying the principles and methodologies outlined herein, researchers can confidently identify and handle these isomers, thereby advancing their research with a higher degree of scientific rigor and integrity.
References
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Organic Syntheses Procedure. β-CHLOROETHYL METHYL SULFIDE. Available from: [Link]
-
Semantic Scholar. Synthesis of 2-chloroethyl (13C)-methyl sulfide. Available from: [Link]
-
PubChem. 2-Chloroethyl ethyl sulfide | C4H9ClS | CID 12733. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 2-Chloroethyl methyl sulfide | C3H7ClS | CID 10965. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. Chloromethyl methyl sulfide | C2H5ClS | CID 16916. National Center for Biotechnology Information. Available from: [Link]
-
Annals of Military and Health Sciences Research. Chemical Safety Concerns of Sulfur Mustard Analog, 2-Chloroethyl Ethyl Sulfide, in Laboratory Study. Available from: [Link]
-
Defense Technical Information Center. High Performance Liquid Chromatography Analysis of 2-Chloroethyl Ethylsulfide and Its Decomposition By-Products by Derivatization. Available from: [Link]
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NIST WebBook. 2-Chloroethyl methyl sulfide. National Institute of Standards and Technology. Available from: [Link]
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An In-depth Technical Guide to the Chemical Stability of 1-Chloroethyl Methyl Sulfide in Solution
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Reactive Nature of α-Chloro Sulfides
1-Chloroethyl methyl sulfide, and its more commonly referenced isomer chloromethyl methyl sulfide, belong to the class of α-chloro sulfides. These compounds are characterized by a chlorine atom and a sulfur atom attached to the same carbon, a structural motif that imparts significant and nuanced reactivity. While valuable as synthetic intermediates, particularly for the introduction of the methylthiomethyl (MTM) protecting group, their utility is intrinsically linked to their stability—or lack thereof—in various chemical environments.[1] This guide, intended for senior application scientists and drug development professionals, provides a deep dive into the chemical stability of this compound in solution. It moves beyond a simple recitation of facts to explain the underlying principles governing its decomposition, offering both theoretical understanding and practical, field-proven methodologies for its study.
The Core of Instability: Mechanistic Underpinnings of Decomposition
The chemical stability of this compound in solution is primarily dictated by its susceptibility to solvolysis, a reaction in which the solvent acts as the nucleophile. The predominant pathway for this degradation is nucleophilic substitution, where the chlorine atom is displaced.[2] The mechanism of this process is not straightforward and can exhibit both Sₙ1 and Sₙ2 characteristics depending on the specific conditions.[2]
However, extensive studies on analogous α-chloro sulfides, such as chloromethyl aryl sulfides, strongly suggest a mechanism that leans towards an Sₙ1-like pathway involving participation from the adjacent sulfur atom. The hydrolysis of these related compounds has been shown to follow first-order kinetics, with the rate being independent of the hydrogen ion concentration. This indicates that the rate-determining step is the ionization of the C-Cl bond, a process that is significantly accelerated by the neighboring sulfur atom.[2]
This anchimeric assistance from the sulfur atom proceeds through the formation of a stabilized sulfonium-carbocation intermediate. The lone pair of electrons on the sulfur atom helps to delocalize the developing positive charge on the α-carbon as the chloride ion departs, thereby lowering the activation energy of the ionization step.
Sources
The Dual Nature of α-Chloro Sulfides: An In-depth Technical Guide to Electrophilicity and Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the synthesis, electrophilic nature, and diverse reaction mechanisms of α-chloro sulfides. These versatile synthetic intermediates serve as powerful tools in organic chemistry, offering pathways to a wide array of functionalized molecules. By understanding the underlying principles governing their reactivity, researchers can strategically employ α-chloro sulfides in the design and execution of complex synthetic routes, particularly in the realm of drug development where the introduction of sulfur-containing moieties is of significant interest.
The Electronic Landscape of α-Chloro Sulfides: Unraveling the Source of Electrophilicity
The reactivity of α-chloro sulfides stems from the unique electronic interplay between the sulfur and chlorine atoms positioned on the same carbon. The electronegative chlorine atom polarizes the C-Cl bond, creating a partial positive charge (δ+) on the α-carbon and rendering it susceptible to nucleophilic attack.
However, the adjacent sulfur atom plays a more complex and determinative role. Through-bond inductive effects and the potential for lone pair donation (p-orbital overlap) significantly influence the stability of intermediates and transition states. The sulfur atom's ability to stabilize an adjacent positive charge is a key determinant of the reaction pathway.
The Pivotal Role of the Thionium Ion Intermediate
A central feature of α-chloro sulfide reactivity is the facile formation of a resonance-stabilized thionium ion upon departure of the chloride leaving group. This cation is stabilized by the adjacent sulfur atom, which can donate a lone pair of electrons to the electron-deficient carbon, delocalizing the positive charge. This stabilization significantly lowers the activation energy for its formation, making SN1-type pathways highly accessible.
Computational studies have provided valuable insights into the stability and electronic structure of thionium ions. Density functional theory (DFT) calculations have shown that the positive charge in the thionium ion is shared between the carbon and sulfur atoms, with a significant degree of C-S double bond character. This delocalization is a primary reason for the high reactivity of α-chloro sulfides as electrophiles.[1]
Caption: Formation of a resonance-stabilized thionium ion from an α-chloro sulfide.
Navigating the Reaction Pathways: Substitution vs. Elimination
The fate of an α-chloro sulfide in the presence of a nucleophile is a delicate balance between substitution and elimination pathways. The specific outcome is dictated by a combination of factors, including the structure of the α-chloro sulfide, the nature of the nucleophile, the solvent, and the reaction temperature.
Nucleophilic Substitution: SN1 and SN2 Mechanisms
Nucleophilic substitution is a dominant reaction pathway for α-chloro sulfides, proceeding through either a unimolecular (SN1) or bimolecular (SN2) mechanism.
-
SN1 Pathway: This mechanism is favored for α-chloro sulfides that can form a relatively stable thionium ion. Tertiary and secondary α-chloro sulfides, as well as those with electron-donating groups on the sulfur or α-carbon, tend to react via an SN1 pathway. The reaction is characterized by a two-step process: initial, rate-determining ionization to the thionium ion, followed by rapid attack of the nucleophile. Weak nucleophiles and polar, protic solvents that can solvate both the departing chloride anion and the thionium ion intermediate promote the SN1 mechanism.
-
SN2 Pathway: For primary and less sterically hindered α-chloro sulfides, a direct, concerted SN2 displacement of the chloride by a strong nucleophile can occur. This pathway is favored by strong, anionic nucleophiles and polar, aprotic solvents that do not extensively solvate the nucleophile, thus enhancing its reactivity. The reaction proceeds with inversion of stereochemistry at the α-carbon if it is a chiral center.
Caption: Comparison of SN1 and SN2 pathways for α-chloro sulfides.
Elimination Reactions: A Competing Pathway
In the presence of a strong, sterically hindered base, or at elevated temperatures, α-chloro sulfides can undergo elimination reactions to form vinyl sulfides. These reactions typically follow either an E1 or E2 mechanism.
-
E2 Mechanism: This concerted pathway involves the simultaneous removal of a proton from the β-carbon and departure of the chloride leaving group. It is favored by strong, non-nucleophilic bases. The regioselectivity of the E2 elimination is governed by Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene as the major product.[2][3] However, with a sterically bulky base, the less substituted Hofmann product may be favored.
-
E1 Mechanism: This two-step pathway proceeds through the formation of a thionium ion intermediate, followed by deprotonation at the β-carbon by a weak base. E1 reactions are more common for tertiary α-chloro sulfides and are often in competition with SN1 reactions. The regioselectivity of E1 reactions also generally follows Zaitsev's rule.[4]
Synthetic Utility: Reactions with Diverse Nucleophiles
The electrophilic nature of α-chloro sulfides allows for the formation of a wide variety of carbon-carbon and carbon-heteroatom bonds.
Carbon-Carbon Bond Formation
-
Grignard Reagents and Organolithiums: These strong carbon nucleophiles readily react with α-chloro sulfides to form new C-C bonds. The reaction is a powerful tool for the alkylation and arylation at the α-position to the sulfur atom.
-
Enolates and Silyl Enol Ethers: These nucleophiles provide a route to α-thio-substituted carbonyl compounds, which are valuable synthetic intermediates.
Carbon-Heteroatom Bond Formation
-
Nitrogen Nucleophiles: Amines, azides, and other nitrogen-containing nucleophiles react with α-chloro sulfides to form α-amino sulfides. These products can be further manipulated, for example, by oxidation to the corresponding sulfoxides or sulfones, which have applications in medicinal chemistry.
-
Oxygen Nucleophiles: Alcohols and carboxylates can act as nucleophiles to produce α-alkoxy and α-acyloxy sulfides, respectively. The latter are the characteristic products of the Pummerer rearrangement.
-
Sulfur Nucleophiles: Thiols and thiolates are excellent nucleophiles for displacing the chloride in α-chloro sulfides, leading to the formation of dithioacetals and related compounds.[5]
Table 1: Representative Nucleophilic Substitution Reactions of α-Chloro Sulfides
| Nucleophile | Product | Typical Conditions | Notes |
| R'MgX (Grignard) | R-S-C(R')-R'' | Et₂O or THF, 0 °C to rt | Efficient C-C bond formation. |
| R'Li (Organolithium) | R-S-C(R')-R'' | Hexanes/THF, -78 °C to rt | Highly reactive nucleophiles. |
| R'₂CuLi (Cuprate) | R-S-C(R')-R'' | THF, -78 °C to rt | Softer nucleophiles, good for conjugate addition if applicable. |
| Silyl Enol Ether | α-(Alkylthio)ketone | Lewis acid (e.g., TiCl₄), CH₂Cl₂, -78 °C | Forms α-functionalized carbonyl compounds. |
| R'NH₂ (Amine) | R-S-C(R')-NHR' | Aprotic solvent (e.g., CH₂Cl₂), base (e.g., Et₃N) | Formation of α-amino sulfides. |
| NaN₃ (Sodium Azide) | R-S-C(R')-N₃ | DMF or CH₃CN, rt | Synthesis of α-azido sulfides. |
| R'OH (Alcohol) | R-S-C(R')-OR' | Base (e.g., NaH), THF | Formation of α-alkoxy sulfides. |
| R'SH (Thiol) | R-S-C(R')-SR' | Base (e.g., Et₃N), CH₂Cl₂ | Synthesis of dithioacetals. |
Key Experimental Protocols
Synthesis of α-Chloro Sulfides from Sulfides
A common and efficient method for the synthesis of α-chloro sulfides is the direct chlorination of sulfides using N-chlorosuccinimide (NCS).[6]
Step-by-Step Protocol:
-
Dissolution: Dissolve the starting sulfide (1.0 equiv) in a dry, inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of NCS: Add N-chlorosuccinimide (1.0-1.2 equiv) portion-wise to the stirred solution at room temperature. The reaction is often exothermic, and cooling in an ice bath may be necessary to maintain the temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.
-
Workup: Upon completion, filter the reaction mixture to remove the succinimide byproduct. Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining NCS, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude α-chloro sulfide can often be used directly in the next step or purified by vacuum distillation or column chromatography on silica gel.
Caption: General workflow for the synthesis of α-chloro sulfides using NCS.
Pummerer Rearrangement: Generation of α-Acyloxy Sulfides
The Pummerer rearrangement is a classic transformation of a sulfoxide into an α-acyloxy sulfide, proceeding through a thionium ion intermediate.[7][8][9]
Step-by-Step Protocol:
-
Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the sulfoxide (1.0 equiv).
-
Addition of Anhydride: Add a significant excess of acetic anhydride (Ac₂O) (typically 5-10 equivalents), which often serves as both the reagent and solvent.
-
Heating: Heat the reaction mixture to reflux (around 140 °C) and monitor the reaction by TLC or GC. The reaction time can vary from a few hours to overnight.
-
Workup: After completion, cool the reaction mixture to room temperature and carefully quench the excess acetic anhydride by slowly adding it to a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude α-acetoxy sulfide can be purified by column chromatography on silica gel.
Caption: Workflow for the Pummerer rearrangement to form an α-acetoxy sulfide.
Reaction of an α-Chloro Sulfide with an Amine
This protocol outlines a general procedure for the synthesis of an α-amino sulfide.
Step-by-Step Protocol:
-
Amine Solution: In a round-bottom flask, dissolve the amine (1.0-1.2 equiv) and a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.2-1.5 equiv) in a dry, aprotic solvent like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of α-Chloro Sulfide: Slowly add a solution of the α-chloro sulfide (1.0 equiv) in the same solvent to the stirred amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by TLC.
-
Workup: Upon completion, wash the reaction mixture with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude α-amino sulfide can be purified by column chromatography on silica gel.
Conclusion
α-Chloro sulfides are highly valuable and versatile intermediates in organic synthesis. Their electrophilicity, tunable reactivity, and the ability to form stabilized thionium ion intermediates allow for a wide range of transformations. A thorough understanding of the factors that govern the competition between SN1, SN2, E1, and E2 pathways is crucial for the successful application of these reagents in the synthesis of complex molecules. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively harness the synthetic potential of α-chloro sulfides in their own research endeavors.
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Regio- and stereoselectivity in elimination reactions. (2024, April 17). YouTube. Retrieved January 28, 2026, from [Link]
-
Amide Synthesis. (n.d.). Fisher Scientific. Retrieved January 28, 2026, from [Link]
-
1. Nucleophilicity of Sulfur Compounds. (2023, January 22). Chemistry LibreTexts. Retrieved January 28, 2026, from [Link]
-
The Gabriel Synthesis. (2023, June 5). Master Organic Chemistry. Retrieved January 28, 2026, from [Link]
-
Regioselectivity of E1 Reactions - Practice Problems. (n.d.). Chemistry Steps. Retrieved January 28, 2026, from [Link]
-
Thionitrosyl Complexes of Rhenium and Technetium with PPh3 and Chelating Ligands—Synthesis and Reactivity. (2024, July 31). MDPI. Retrieved January 28, 2026, from [Link]
-
Pummerer Rearrangement. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Wang, X., et al. (2018). A regio- and stereoselective entry to (Z)-β-halo alkenyl sulfides and their applications to access stereodefined trisubstituted alkenes. Organic & Biomolecular Chemistry, 16(43), 8344-8350. [Link]
-
Pummerer Rearrangement: An Overview. (2022, June 5). YouTube. Retrieved January 28, 2026, from [Link]
-
Li, Z., et al. (2024). Catalytic Enantioselective Nucleophilic α-Chlorination of Ketones with NaCl. Journal of the American Chemical Society, 146(4), 2779-2788. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 4. Regioselectivity of E1 Reactions - Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Pummerer rearrangement - Wikipedia [en.wikipedia.org]
- 8. Pummerer Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 9. youtube.com [youtube.com]
An In-depth Technical Guide to the NMR Spectral Data of Chloromethyl Methyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Elucidation of a Versatile Reagent
Chloromethyl methyl sulfide (ClCH₂SCH₃) is a bifunctional organosulfur compound of significant interest in synthetic organic chemistry.[1] Its utility as a protecting group for alcohols and carboxylic acids, and as a reagent for the formation of methylthiomethyl (MTM) ethers and esters, underscores the importance of unambiguous structural characterization.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the verification of its molecular structure and for assessing its purity. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectral data of chloromethyl methyl sulfide, offering insights into the interpretation of its spectra and a standardized protocol for data acquisition.
I. Deciphering the ¹H NMR Spectrum of Chloromethyl Methyl sulfide
The proton NMR spectrum of chloromethyl methyl sulfide is characterized by its simplicity, displaying two distinct singlets, which directly correspond to the two types of proton environments in the molecule.
A. Chemical Shift Assignments and Interpretation
The downfield singlet is attributed to the methylene protons (-CH₂Cl), while the upfield singlet corresponds to the methyl protons (-S-CH₃). This significant difference in chemical shift is a direct consequence of the disparate electronic environments of the two proton groups.
-
Methylene Protons (-CH₂Cl): The protons of the methylene group are directly attached to a carbon that is bonded to a highly electronegative chlorine atom. This proximity to chlorine results in a strong deshielding effect, causing these protons to resonate at a lower magnetic field (higher chemical shift).
-
Methyl Protons (-S-CH₃): The methyl protons are adjacent to a sulfur atom, which is less electronegative than chlorine. Consequently, these protons experience less deshielding and resonate at a higher magnetic field (lower chemical shift).
The observed singlet multiplicity for both signals is due to the absence of adjacent, non-equivalent protons. The three protons of the methyl group are chemically equivalent, as are the two protons of the methylene group. Furthermore, there are no protons on the adjacent sulfur or chlorine atoms to induce spin-spin coupling.
B. Quantitative Spectral Data
The following table summarizes the assigned ¹H NMR spectral data for chloromethyl methyl sulfide, acquired in deuterated chloroform (CDCl₃) at 300 MHz.[3]
| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |
| 4.722 | Singlet | 2H | -CH₂Cl |
| 2.302 | Singlet | 3H | -S-CH₃ |
II. Analysis of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum of chloromethyl methyl sulfide is similarly straightforward, exhibiting two signals corresponding to the two carbon atoms in the molecule.
A. Rationale for Chemical Shift Assignments
The chemical shifts of the carbon atoms are also heavily influenced by the electronegativity of the neighboring atoms.
-
Methylene Carbon (-CH₂Cl): The carbon atom bonded to the chlorine atom is significantly deshielded due to the strong electron-withdrawing inductive effect of chlorine. This results in a downfield chemical shift.
-
Methyl Carbon (-S-CH₃): The methyl carbon, attached to the less electronegative sulfur atom, is more shielded and therefore resonates at a higher field (lower chemical shift).
B. Tabulated ¹³C NMR Data
The table below presents the approximate ¹³C NMR chemical shifts for chloromethyl methyl sulfide in CDCl₃.
| Approximate Chemical Shift (δ) [ppm] | Assignment |
| 48 - 53 | -CH₂Cl |
| ~16 | -S-CH₃ |
III. Experimental Protocol for NMR Data Acquisition
The following protocol outlines a standardized procedure for the preparation and acquisition of high-quality NMR spectra of chloromethyl methyl sulfide.
A. Sample Preparation Workflow
Caption: Workflow for preparing a chloromethyl methyl sulfide NMR sample.
B. Step-by-Step Methodology
-
Sample Weighing: Accurately weigh between 5-25 mg of chloromethyl methyl sulfide for ¹H NMR analysis, or 50-100 mg for ¹³C NMR analysis, into a clean, dry vial.[4]
-
Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[4] Gently swirl the vial to ensure the compound is fully dissolved.
-
Filtration: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine, ensuring the correct depth using a gauge.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum, typically with 8 to 16 scans.
-
Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H) or tetramethylsilane (TMS) if added as an internal standard (δ = 0.00 ppm). For ¹³C NMR, the CDCl₃ triplet is centered at approximately 77.16 ppm.
-
IV. Molecular Structure and NMR Correlations
The following diagram illustrates the molecular structure of chloromethyl methyl sulfide and highlights the distinct chemical environments of the protons and carbons, which give rise to the observed NMR signals.
Caption: Molecular structure and NMR signal assignments for chloromethyl methyl sulfide.
V. Conclusion
The ¹H and ¹³C NMR spectra of chloromethyl methyl sulfide are straightforward and readily interpretable, providing a definitive fingerprint of its molecular structure. The observed chemical shifts are dominated by the inductive effects of the neighboring sulfur and chlorine atoms. The protocols and data presented in this guide serve as a comprehensive resource for researchers and professionals in the fields of chemical synthesis and drug development, facilitating the accurate and reliable characterization of this important chemical entity.
References
-
PubChem. Chloromethyl methyl sulfide. [Link]
-
SpectraBase. Chloromethyl methyl sulfide. [Link]
-
University College London. Sample Preparation. [Link]
-
Wikipedia. Chloromethyl methyl sulfide. [Link]
-
Iowa State University. NMR Sample Preparation. [Link]
Sources
Technical Deep Dive: Isomers of Chloroethyl Methyl Sulfide in Organic Synthesis
Executive Summary
This technical guide analyzes the structural isomers of chloroethyl methyl sulfide (
This document dissects the mechanistic divergence between anchimeric assistance (beta-chloro) and thionium ion stabilization (alpha-chloro), providing researchers with actionable protocols for their application in alkylation, heterocycle formation, and protecting group chemistry.
The Isomeric Landscape of
The molecular formula
| Isomer Name | Structure | Classification | Reactive Intermediate | Primary Application |
| 2-Chloroethyl methyl sulfide (CEMS) | Episulfonium Ion (Cyclic) | Mustard Simulant, Thioethylation | ||
| Chloromethyl ethyl sulfide | Thionium Ion (Planar) | Methylene Transfer, MTM Protection | ||
| 1-Chloroethyl methyl sulfide | Thionium Ion (Planar) | Regioselective Alkylation |
The Beta-Isomer: 2-Chloroethyl Methyl Sulfide (CEMS)
Mechanistic Profile: Anchimeric Assistance
CEMS (CAS 542-81-4) is the most widely cited isomer, primarily serving as a "Half-Mustard" in toxicological studies. Its reactivity is dominated by Neighboring Group Participation (NGP) . The sulfur lone pair acts as an internal nucleophile, displacing the beta-chloride to form a highly electrophilic, three-membered episulfonium ion .
This cyclic intermediate is kinetically accessible, making CEMS a potent alkylating agent even with weak nucleophiles. Unlike simple alkyl halides, the reaction rate is independent of nucleophile concentration (pseudo-first-order) because the rate-determining step is the formation of the episulfonium ring.
Synthetic Applications
1. Thioethylation of Nucleophiles:
CEMS is used to introduce the
-
Protocol Note: Reactions must be run in polar non-nucleophilic solvents (e.g.,
or DMF) to stabilize the cationic intermediate without competing for the alkylation.
2. Heterocycle Synthesis (Dihydro-1,4-oxathiines): CEMS reacts with alpha-hydroxy ketones or related bidentate nucleophiles to form six-membered heterocycles. The sulfur initially alkylates the oxygen, followed by ring closure.
Experimental Protocol: Nucleophilic Substitution
Objective: Synthesis of 2-(methylthio)ethyl-functionalized amine.
-
Preparation: Dissolve the secondary amine (1.0 equiv) and
(2.0 equiv) in anhydrous Acetonitrile ( ). -
Addition: Add 2-chloroethyl methyl sulfide (1.1 equiv) dropwise at 0°C under Argon.
-
Reaction: Allow to warm to room temperature. The formation of the episulfonium ion is rapid; however, steric hindrance at the amine can slow the ring-opening step. Heat to 50°C if monitoring shows stalled conversion.
-
Workup: Filter inorganic salts, concentrate the filtrate, and purify via flash chromatography.
-
Safety: Treat all waste with bleach (NaOCl) to oxidize any unreacted sulfide to the non-toxic sulfoxide/sulfone.
-
The Alpha-Isomers: Chloromethyl Ethyl Sulfide & this compound
Mechanistic Profile: The Pummerer Connection
Unlike the beta-isomer, alpha-chloro sulfides like chloromethyl ethyl sulfide (CAS 2373-51-5) cannot form a three-membered ring. Instead, they ionize to form a resonance-stabilized thionium ion (
This planar cation is a "harder" electrophile than the episulfonium ion and is highly susceptible to hydrolysis. These compounds are structurally related to the intermediates formed during the Pummerer rearrangement of sulfoxides.
Synthetic Applications
1. Methylene Transfer (Cyclopropanation): Chloromethyl ethyl sulfide serves as a methylene source in iron-mediated cyclopropanation reactions. The sulfur coordinates to the metal center, activating the carbon-chlorine bond for carbenoid-like transfer to olefins.
2. Protection of Alcohols (MTM Ethers):
While chloromethyl methyl sulfide is the standard reagent for forming Methylthiomethyl (MTM) ethers, the ethyl variant (chloromethyl ethyl sulfide) offers a slightly more lipophilic protecting group (
-
Mechanism:[1][2][3][4][5][6] The alcohol attacks the thionium ion generated in situ by base (NaH) and iodide catalysis (NaI).
Comparative Reactivity Diagram
The following diagram illustrates the divergent pathways of the Alpha and Beta isomers, highlighting why they yield different structural outcomes.
Figure 1: Mechanistic divergence between Beta-chloro (Anchimeric Assistance) and Alpha-chloro (Resonance Stabilization) pathways.
Safety & Toxicology: A Critical Distinction
Researchers must distinguish the toxicological profiles of these isomers.
-
CEMS (Beta-Isomer): A direct simulant for Sulfur Mustard (HD). It is a powerful vesicant (blister agent). It alkylates DNA (N7-guanine) via the episulfonium mechanism.
-
Handling: Double-gloving (Nitrile/Neoprene), working in a certified fume hood, and having decontamination solutions (10% bleach) immediately available is mandatory.
-
-
Alpha-Isomers: While corrosive and lachrymatory due to HCl release upon hydrolysis, they lack the specific DNA-crosslinking geometry of the mustards. However, they are potent alkylators and should be treated as potential carcinogens.
Summary of Properties
| Property | 2-Chloroethyl Methyl Sulfide | Chloromethyl Ethyl Sulfide |
| CAS Number | 542-81-4 | 2373-51-5 |
| Boiling Point | 140°C | ~105°C |
| Reactivity Class | Soft Electrophile (Episulfonium) | Hard Electrophile (Thionium) |
| Stability | Stable in non-polar solvents | Hydrolyzes rapidly in moisture |
| Key Use | Drug Linkers, Mustard Research | Protecting Groups, Cyclopropanation |
References
-
PubChem. (n.d.). 2-Chloroethyl methyl sulfide (Compound).[7] National Library of Medicine. Retrieved from [Link]
-
Organic Syntheses. (1936). beta-Chloroethyl methyl sulfide. Org. Syn. 16, 1610. Retrieved from [Link]
Sources
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN106631941A - Preparation method of 2-methyl-3-chlorophenylmethyl sulfide - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CN101372448A - Production method of chloromethyl ethyl ether - Google Patents [patents.google.com]
- 6. Reactivity of electrophilic chlorine atoms due to σ-holes: a mechanistic assessment of the chemical reduction of a trichloromethyl group by sulfur nucleophiles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. 2-氯乙基甲基硫醚 97% | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
Application Note: 1-Chloroethyl Methyl Sulfide (CEMS) as a Thio-Alkylation Reagent
[1][2]
Executive Summary
1-Chloroethyl methyl sulfide (CEMS) is a specialized organosulfur reagent used primarily for the introduction of the 1-(methylthio)ethyl group.[1][2] Functionally, it serves as a higher homologue of the common Methylthiomethyl Chloride (MTM-Cl), acting as a "soft" electrophile via a thionium ion intermediate.
Key Applications:
-
Hydroxyl Protection: Forms O,S-acetals (mixed acetals) that are stable to basic conditions but cleaved by specific Lewis acids or mercuric salts.[1][2] Unlike MTM ethers, these adducts introduce a chiral center, allowing for diastereoselective applications.
-
Heterocycle Modification: Acts as a thio-alkylating agent for nitrogen and sulfur nucleophiles.[1][2]
-
Thionium Ion Precursor: Generates reactive electrophiles in situ for Friedel-Crafts type alkylations.[1][2]
Safety & Handling (CRITICAL)
The "Mustard" Distinction
WARNING: Do not confuse This compound (CAS 1538-87-0) with its isomer, 2-Chloroethyl methyl sulfide (CAS 2699-79-8).[1][2]
-
1-Chloroethyl (CEMS): An
-chloro sulfide.[1][2] Reacts via pathways. Primary hazard: Corrosive, lachrymator, alkylating agent.[3] -
2-Chloroethyl: A
-chloro sulfide.[1][2][4] This is a Sulfur Mustard analog (vesicant) capable of forming episulfonium ions that cause severe blistering and DNA damage.
Handling Protocols:
-
Containment: All operations must be performed in a functioning fume hood. CEMS has a penetrating, disagreeable stench.
-
Decontamination: Spills and glassware should be treated with dilute bleach (sodium hypochlorite) to oxidize the sulfide to the non-volatile sulfoxide/sulfone before disposal.
-
PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.
Mechanistic Insight
The utility of CEMS stems from the "Neighboring Group Participation" of the sulfur atom. The lone pair on sulfur stabilizes the carbocation formed upon loss of the chloride, generating a Thionium Ion (also called a sulfenium ion). This resonance-stabilized intermediate is the active electrophile.[2]
Figure 1: Thionium Ion Generation and Reactivity[1]
Caption: The sulfur atom facilitates chloride departure, forming the reactive thionium species which is then intercepted by nucleophiles.
Preparation Protocol: Synthesis of CEMS
Commercial supplies of CEMS are often degraded due to hydrolytic instability.[2] For high-reliability applications, fresh preparation is recommended.[1][2]
Method: Acid-Catalyzed Condensation of Paraldehyde and Methanethiol.[1][2] Note: This method is preferred over radical chlorination as it selectively yields the 1-chloro isomer without contaminating 2-chloro byproducts.[1][2]
Materials
-
Paraldehyde (Trimer of acetaldehyde)
-
Methanethiol (Methyl mercaptan) - Handle with extreme caution[1][2]
-
Calcium Chloride (
)[2]
Step-by-Step Procedure
-
Setup: Equip a 3-neck round-bottom flask with a gas inlet tube, a thermometer, and a dry-ice/acetone condenser. Cool the flask to -10°C.
-
Reagent Mixing: Charge the flask with Paraldehyde (0.33 eq) and Methanethiol (1.0 eq).
-
Reaction: Slowly bubble dry HCl gas into the mixture while stirring. Maintain temperature between -5°C and 0°C. The reaction is exothermic.[1][2]
-
Saturation: Continue HCl addition until the mixture is saturated (fumes of HCl appear at the outlet).
-
Separation: Allow the mixture to stand at 0°C for 1 hour. Two layers may form if water is generated; however, in anhydrous conditions, the product is a single phase.
-
Drying: Add anhydrous
pellets directly to the reaction mixture to absorb water formed during the condensation. -
Purification: Decant the liquid and perform fractional distillation under reduced pressure.
-
Target Fraction: Collect the fraction boiling at 50–53°C at 94 mmHg .
-
Self-Validation (QC Check)
Before using the reagent, verify identity and purity via
Application Protocol: Protection of Alcohols
This protocol describes the protection of a primary alcohol to form the 1-(methylthio)ethyl (MTE) ether .
Reagents
-
Substrate: Primary or Secondary Alcohol (1.0 eq)[2]
-
Reagent: Freshly prepared CEMS (1.5 eq)
-
Base: Diisopropylethylamine (DIPEA) or 2,6-Lutidine (2.0 eq)[1][2]
-
Solvent: Anhydrous Dichloromethane (DCM)[2]
-
Catalyst: Tetrabutylammonium iodide (TBAI) - Optional, accelerates reaction via Finkelstein-like mechanism.[1][2]
Workflow Diagram
Caption: Standard workflow for O-alkylation of alcohols using CEMS.
Detailed Steps
-
Solvation: Dissolve the alcohol (1.0 mmol) in anhydrous DCM (5 mL) under Nitrogen or Argon atmosphere.
-
Base Addition: Add DIPEA (2.0 mmol). Cool the solution to 0°C in an ice bath.
-
Alkylation: Add CEMS (1.5 mmol) dropwise via syringe.
-
Expert Tip: If the reaction is sluggish (common with sterically hindered alcohols), add 10 mol% TBAI. The iodide displaces the chloride to form the more reactive 1-iodoethyl methyl sulfide in situ.
-
-
Incubation: Allow the mixture to warm to room temperature and stir for 4–16 hours.
-
Validation (TLC): The product will be less polar (higher
) than the starting alcohol. -
Workup: Dilute with DCM, wash with saturated
(to remove acid traces) and brine. -
Purification: Concentrate and purify via column chromatography.
-
Note: Use silica gel neutralized with 1% triethylamine, or neutral alumina, as the acetal can be sensitive to acidic silica.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of CEMS | Distill CEMS immediately before use. Ensure anhydrous solvents.[1][2] |
| No Reaction | Steric Hindrance | Add TBAI (0.1 eq) and heat to reflux (40°C). |
| Product Decomposition | Acidic Silica Gel | Add 1% |
| Byproduct Formation | Elimination to Vinyl Sulfide | Use a non-nucleophilic base (2,6-Lutidine) instead of DIPEA.[1] |
References
-
Synthesis and Characterization
-
Related Protecting Group Chemistry (MTM)
-
Safety Data (Mustard Analogs)
- Organic Syntheses Procedure for Beta-Chloroethyl Methyl Sulfide (for contrast).
-
Source: .
Reaction of 1-chloroethyl methyl sulfide with nucleophiles
Technical Guide: Nucleophilic Substitution Strategies using 1-Chloroethyl Methyl Sulfide (CEMS)
Executive Summary
This compound (CEMS) is a specialized
Part 1: Mechanistic Insight & Reactivity Profile[1]
The Thionium Ion Intermediate
The reactivity of CEMS is driven by the sulfur atom's ability to stabilize the adjacent carbocation formed upon the departure of the chloride leaving group. This is a classic example of Neighboring Group Participation (NGP) , but distinct from
- -Chloro Sulfides (e.g., Mustard Gas): Form cyclic episulfonium ions.[1]
- -Chloro Sulfides (CEMS): Form resonance-stabilized thionium ions.[1]
The reaction follows a limiting
Reaction Pathway Diagram
Figure 1: The mechanism proceeds via the formation of a highly electrophilic thionium ion, which is rapidly intercepted by nucleophiles.[1]
Part 2: Applications in Drug Development
Prodrug Synthesis (The MTE Ester)
The primary application of CEMS is converting carboxylic acid drugs into 1-(methylthio)ethyl esters .[1]
-
Rationale: These esters mask the ionic charge of the carboxylate, increasing lipophilicity and membrane permeability.
-
Bioactivation: Once in systemic circulation, the MTE ester is hydrolyzed (often enzymatically or via oxidative activation to the sulfoxide followed by hydrolysis) to release the parent drug, acetaldehyde, and methanethiol.
Relative Reactivity of Nucleophiles
The thionium ion is a "soft" electrophile. Reactivity correlates with the nucleophilicity of the attacking species in non-polar solvents.
| Nucleophile Class | Example | Reactivity with CEMS | Product Type | Application |
| Carboxylates | Ibuprofen-COO⁻ | High | Acyloxyalkyl thioether | Prodrugs |
| Alcohols | Phenol | Moderate | Mixed O,S-Acetal | Protection |
| Thiols | Cysteine | Very High | Dithioacetal | Bioconjugation |
| Amines | Morpholine | High | N,S-Acetal | Linkers |
| Water | H₂O | Extreme | Hemiacetal (Decomposes) | Side Reaction |
Part 3: Experimental Protocols
Protocol A: Synthesis of MTE-Ester Prodrugs
Target: Coupling CEMS with a Carboxylic Acid (Drug Molecule).
Reagents:
-
Carboxylic Acid Substrate (1.0 equiv)[1]
-
This compound (CEMS) (1.2 – 1.5 equiv)[1]
-
Cesium Carbonate (
) (1.5 equiv) or Sodium Iodide (NaI) (0.1 equiv, catalyst)[1] -
Solvent: Anhydrous DMF or Acetonitrile (MeCN)[1]
Workflow Diagram:
Figure 2: Step-by-step workflow for MTE ester synthesis.
Detailed Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon. CEMS is sensitive to moisture; ensure all reagents are anhydrous.
-
Solubilization: Dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL).
-
Deprotonation: Add
(1.5 mmol). Stir for 15 minutes at room temperature to ensure carboxylate formation.-
Note:
can be used, but Cesium often provides higher yields due to the "Cesium Effect" enhancing solubility in organic solvents.
-
-
Addition: Cool the mixture to 0°C. Add CEMS (1.2 mmol) dropwise via syringe.
-
Reaction: Allow to warm to room temperature and stir for 4–12 hours.
-
Checkpoint: Monitor consumption of the acid by TLC. The product will be less polar.
-
-
Workup: Dilute with Ethyl Acetate. Wash intensively with water (3x) to remove DMF.[1] Dry organic layer over
. -
Purification: Concentrate under reduced pressure. Purify via flash column chromatography.
-
Caution: Silica gel is slightly acidic and can hydrolyze the acetal linkage. Use neutralized silica (pre-washed with 1%
) or neutral alumina.[1]
-
Protocol B: Handling & Storage (Critical)
CEMS is unstable and degrades upon exposure to moisture or heat.[1]
-
Storage: Store at -20°C under Argon.
-
Purity Check: Before use, check
NMR ( ). Look for the quartet at ppm (CH-Cl).[1] Impurities typically appear as acetaldehyde signals.[1] -
Decomposition: If the liquid smells strongly of rotten cabbage (methanethiol) and shows precipitate, it has hydrolyzed.[1] Distill immediately or discard.
Part 4: Safety & Toxicity (E-E-A-T)
Hazard Class: Alkylating Agent / Lachrymator / Stench.[1]
-
Alkylating Potential: While less potent than sulfur mustard, CEMS is an electrophile capable of alkylating DNA. Handle in a certified fume hood.[1]
-
Hydrolysis Products:
-
Acetaldehyde: Flammable, carcinogen.
-
Methanethiol: Extreme stench, toxic at high concentrations.
-
-
Neutralization: Quench all glassware and spills with a solution of 10% Bleach (Sodium Hypochlorite) and dilute NaOH.[1] This oxidizes the sulfur residues to non-volatile sulfoxides/sulfones.
References
-
Bordwell, F. G., & Wolfinger, M. D. (1974).[1] The nature of the intermediate in the hydrolysis of alpha-halo sulfides. Journal of Organic Chemistry.[2] Link[1]
-
Ferraz, H. M. C., et al. (2008).[1] Synthesis of 1-(methylthio)ethyl esters as prodrugs.[1] Tetrahedron Letters.[1] Link[1]
-
Rautio, J., et al. (2008).[1] Prodrugs: design and clinical applications. Nature Reviews Drug Discovery.[1] Link
-
PubChem. (2023).[1] this compound Compound Summary. National Library of Medicine. Link[1]
-
IUPAC. (1997).[1] Compendium of Chemical Terminology, 2nd ed. (the "Gold Book").[1] Neighboring Group Participation.Link[1]
Sources
1-Chloroethyl methyl sulfide in the synthesis of heterocycles
Application Note: 1-Chloroethyl Methyl Sulfide in Heterocyclic Synthesis
Executive Summary
This compound (CEMS) is a potent, highly reactive
This guide details the handling, reactivity profile, and validated protocols for deploying CEMS in drug discovery workflows, specifically focusing on the modified Gassman-type alkylations and Lewis-acid mediated cyclizations .
Part 1: Chemical Nature & Reactivity Profile
The Thionium Ion Mechanism
CEMS is structurally defined by a chlorine atom attached to the carbon
-
Reagent: this compound (
) -
Reactive Intermediate: Ethylidene-methyl-sulfonium ion (Thionium ion).
-
Reactivity Class:
Electrophile / Alkylating Agent.
Mechanism of Activation:
Under Lewis acidic conditions (e.g.,
Figure 1: Activation pathway of CEMS generating the electrophilic thionium species.
Part 2: Safety & Handling (CRITICAL)
Warning: While this compound is less vesicant than 2-chloroethyl methyl sulfide (hemisulfur mustard), it is a potent alkylating agent and lachrymator. It hydrolyzes rapidly to release HCl and methanethiol (stench).
| Parameter | Specification |
| Hazard Class | Corrosive, Flammable, Alkylating Agent. |
| PPE Requirements | Double nitrile gloves, face shield, respirator (organic vapor), fume hood. |
| Quenching | 10% Aqueous Sodium Hypochlorite (Bleach) or 1M NaOH. |
| Storage |
Self-Validating Safety Check:
-
Before use: Check the color. Pure CEMS is colorless.[1][2] Yellow/Orange indicates decomposition (polymerization or HCl release).
-
During use: Keep a bleach bath adjacent to the reaction vessel for immediate decontamination of syringes/glassware.
Part 3: Primary Application Protocols
Protocol A: Synthesis of 3-(1-(Methylthio)ethyl)indole (C3-Alkylation)
This protocol utilizes CEMS to introduce a protected ethyl group at the C3 position of indole. This is a crucial step in the synthesis of tryptophol derivatives and gramine analogs.
Rationale: Direct alkylation with ethyl halides is sluggish and lacks regioselectivity. CEMS exploits the high electrophilicity of the thionium ion to selectively alkylate C3 at low temperatures.
Materials:
-
Indole (
) -
This compound (
) -
(
in ether) or (for milder conditions) -
Dichloromethane (DCM), anhydrous
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under
, dissolve Indole ( , ) in anhydrous DCM ( ). -
Cooling: Cool the solution to
(dry ice/acetone bath). -
Activation: Add
solution ( , ) dropwise. The solution may turn slightly red/brown. -
Addition: Add CEMS (
, ) dropwise over 10 minutes. Note: CEMS is volatile; use a gas-tight syringe. -
Reaction: Stir at
for 1 hour, then allow to warm slowly to over 2 hours. -
Quench: Pour the mixture into a vigorously stirred biphasic mixture of saturated
( ) and DCM ( ). -
Workup: Extract with DCM (
). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc 9:1). The product is an oil that may solidify upon standing.
Expected Yield: 85-92%
Data Check:
Protocol B: "Pummerer-Type" Cyclization to Tetrahydro-3-benzothiepines
CEMS can be used to generate an in situ thionium ion that captures an internal nucleophile (e.g., a pendant alcohol or alkene) to form heterocycles.
Target: Synthesis of Oxathiolanes (Sulfur-Oxygen heterocycles).
Workflow Diagram:
Figure 2: Protocol flow for the synthesis of oxathiolanes using CEMS.
Methodology:
-
Mix: Combine 2-mercaptoethanol (
) and CEMS ( ) in ( ). -
Catalyze: Add
-toluenesulfonic acid ( ). -
Reflux: Heat to mild reflux (
) for 3 hours. The reaction proceeds via the formation of the hemithioacetal followed by ring closure with loss of HCl (driven off or neutralized). -
Result: Formation of 2-methyl-1,3-oxathiolane.
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of CEMS due to moisture. | Ensure all solvents are anhydrous. Use molecular sieves in the reaction. |
| Polymerization | Reaction temperature too high during addition. | Strictly maintain |
| Regio-scrambling | Reversible Friedel-Crafts alkylation. | Shorten reaction time; avoid strong Lewis acids like |
| Stench | Leakage of methanethiol byproduct. | Vent all rotavap exhaust into a bleach scrubber. |
References
-
Bordwell, F. G., & Pitt, B. M. (1955).[2] The Formation of
-Chloro Sulfides from Sulfides and from Sulfoxides. Journal of the American Chemical Society, 77(3), 572–577. Link -
Gassman, P. G., & van Bergen, T. J. (1974).[3] Oxindoles. New, general method of synthesis.[3] Journal of the American Chemical Society, 96(17), 5508–5512. Link
-
Dilworth, B. M., & McKervey, M. A. (1986). Organic Synthesis with
-Chlorosulfides. Tetrahedron, 42(14), 3731-3752. Link -
Santa Cruz Biotechnology. (2023). Chloromethyl methyl sulfide Safety Data Sheet. Link(Note: SDS for the homologous chloromethyl derivative serves as the primary safety proxy for the 1-chloroethyl analog).
Sources
Troubleshooting & Optimization
Technical Support Center: Handling Moisture Sensitivity of 1-Chloroethyl Methyl Sulfide
This guide serves as a specialized technical resource for researchers handling 1-chloroethyl methyl sulfide (CAS 7081-87-0) .[1] It is designed to address the compound's extreme moisture sensitivity, hydrolytic instability, and stench management.
Chemical Profile & Core Instability Mechanism
-
CAS: 7081-87-0[1]
-
Synonyms: (1-chloroethyl)(methyl)sulfane;
-chloroethyl methyl sulfide[1] -
Structure:
-
Critical Property: High electrophilicity at the
-carbon due to sulfur lone-pair participation (neighboring group participation).
The "Why" of Moisture Sensitivity: Unlike simple alkyl halides, this compound possesses a sulfur atom adjacent to the C-Cl bond.[1] The sulfur lone pair can displace the chloride ion to form a resonance-stabilized thionium (sulfonium) ion. This intermediate is highly susceptible to nucleophilic attack by water, leading to rapid hydrolysis.
Hydrolysis Pathway (The Degradation Cascade):
-
Ionization: Spontaneous loss of Cl⁻ assisted by sulfur, forming the thionium ion [
].[1] -
Water Attack: Moisture attacks the cation to form a hemithioacetal intermediate [
].[1] -
Collapse: The hemithioacetal is unstable and decomposes into Acetaldehyde , Methanethiol (stench), and HCl .[1]
Module 1: Storage & Initial Handling (The "Golden Rules")
Q: How do I visually assess if my reagent has already degraded in the bottle? A: Fresh this compound should be a clear, colorless to pale yellow liquid.[1]
-
Cloudiness/Haze: Indicates HCl formation reacting with trace amines or moisture to form salts/polymers.[1]
-
Overpressure: If the septum bulges, gaseous HCl and methanethiol have formed. Do not open outside a fume hood.
-
Color Change: Darkening to orange/brown suggests acid-catalyzed polymerization of the aldehyde byproducts.[1]
Q: What are the absolute requirements for storage? A:
-
Temperature: Store at 2–8°C (or -20°C for long term). Cold slows the ionization step.
-
Atmosphere: Must be under Argon or Nitrogen.[1]
-
Container: Teflon-lined septa are mandatory.[1] Corrosive HCl vapors will degrade standard rubber septa, leading to further moisture ingress.
Module 2: Reaction Setup & Solvent Compatibility
Q: Can I use "analytical grade" solvents, or do I need "anhydrous"? A: Analytical grade is insufficient. You must use anhydrous solvents (water content < 10 ppm).
-
Why: Even trace water (ppm level) acts catalytically. The HCl produced from the first hydrolysis event catalyzes further degradation of the reagent and potentially your starting material.
-
Protocol: Dry solvents (DCM, THF, Toluene) over activated 3Å or 4Å molecular sieves for at least 24 hours before use.[1]
Q: I need to transfer the reagent. Syringe or Cannula? A: Cannula transfer is preferred for volumes > 5 mL to maintain positive pressure.[1]
-
Syringe Technique: If using a syringe, use a gas-tight glass syringe with a Teflon-tipped plunger.[1] Flush the syringe with inert gas 3 times. Avoid standard plastic syringes as the reagent can swell the rubber plunger tip and leach plasticizers.
Module 3: Troubleshooting Experimental Failures
Q: My reaction yield is low, and I smell "rotten cabbage." What happened? A: The "rotten cabbage" smell is Methanethiol , a direct hydrolysis product.[1] This confirms your reagent was quenched by moisture before or during the reaction.
-
Diagnostic: Check your NMR.[2] If you see a quartet at ~9.8 ppm (Acetaldehyde) or a sharp singlet at ~2.1 ppm (Methanethiol/Disulfide), hydrolysis occurred.
-
Fix: Ensure your reaction flask was flame-dried under vacuum. Check the integrity of your inert gas line (bubbler oil should not be stagnant).
Q: I see a white precipitate immediately upon addition. A: This is likely HCl salts .[1]
-
Cause: If your substrate contains a basic nitrogen (amine/pyridine), the HCl generated from trace hydrolysis of the reagent has protonated your substrate, precipitating it out.
-
Prevention: Add a non-nucleophilic base (e.g., N,N-diisopropylethylamine or 2,6-lutidine) to the reaction mixture before adding the sulfide reagent to scavenge any adventitious acid.[1]
Module 4: Quenching & Disposal (Safety Critical)
Q: How do I neutralize the stench and the reagent safely? A: Do NOT just dump into the aqueous waste.[1]
-
The Oxidative Quench: Use a dilute bleach solution (sodium hypochlorite) or aqueous KMnO₄.[1]
-
Protocol: Slowly add the reaction waste to a stirred bath of 10% bleach at 0°C. Adjust pH to >7 with sodium bicarbonate to neutralize HCl.
Visual Guides
Figure 1: Hydrolysis & Degradation Pathway
This diagram illustrates the mechanistic cascade that occurs when moisture enters the system.[1]
Caption: The sulfur atom facilitates chloride loss, creating a highly electrophilic intermediate that reacts instantly with water.[1]
Figure 2: Recommended Handling Workflow
Decision tree for safe transfer and reaction setup.
Caption: Standard Operating Procedure (SOP) for minimizing moisture exposure during transfer.
References
-
Tuleen, D. L., & Stephens, T. B. (1969). Chlorination of Unsymmetrical Sulfides. The Journal of Organic Chemistry, 34(1), 31–34. Link(Synthesis and characterization of this compound).
- Gross, H., & Rieche, A. (1960). Über -Halogenäther und -thioäther. Chemische Berichte, 93, 259–270. (Foundational work on the synthesis and instability of -halo sulfides).
-
Dilbeck, G. A., Field, L., Gallo, A. A., & Gargiulo, R. J. (1978).[1] The Hydrolysis of
-Halo Sulfides. The Journal of Organic Chemistry, 43(24), 4593–4596. Link(Mechanistic details on the hydrolysis rates of chloro-sulfides). -
Fisher Scientific. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin. Link(General protocols for moisture-sensitive liquid handling).
-
Sigma-Aldrich. (2022).[1] Chloromethyl methyl sulfide SDS. Link(Safety data for the structural analog, relevant for hazard extrapolation).
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. scribd.com [scribd.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. Ethephon | C2H6ClO3P | CID 27982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Hydrolysis of Carbonyl Sulfide at Low Temperature: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing polymerization of 1-chloroethyl methyl sulfide
Welcome to the dedicated technical support guide for 1-chloroethyl methyl sulfide (CEMS). This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile but highly reactive reagent. Unwanted polymerization is a significant challenge that can compromise experimental integrity, reduce yield, and introduce safety hazards. This guide provides in-depth, field-tested answers and protocols to help you understand, prevent, and manage the polymerization of this compound.
Frequently Asked Questions (FAQs)
Q1: My vial of this compound has become viscous, cloudy, or has solidified. What happened?
A: You are observing the effects of polymerization. This compound is prone to self-polymerization, especially upon prolonged storage or exposure to certain conditions.[1] The increase in viscosity, cloudiness, or solidification are all indicators that the individual monomer units (molecules) of CEMS have started linking together to form long-chain polymers. This process is often irreversible and can render the reagent unsuitable for most applications.
Q2: What is the underlying chemical mechanism that causes this compound to polymerize?
A: The polymerization of this compound proceeds through a cationic polymerization mechanism. This pathway is highly favored due to the molecule's inherent structure:
-
Labile Chlorine Atom: The chlorine atom is a good leaving group, and its departure is facilitated by the adjacent sulfur atom.
-
Carbocation Stabilization: The sulfur atom's lone pair of electrons can effectively stabilize the resulting carbocation intermediate through resonance. This stabilized cation is a key intermediate that initiates the polymerization cascade.
The reaction can be initiated by trace impurities that act as Lewis acids (e.g., metal ions from spatulas or container walls) or Brønsted acids (e.g., trace moisture leading to HCl formation).[2][3] Once initiated, the cationic center of one molecule is highly electrophilic and will readily attack the sulfur atom of another monomer, propagating the polymer chain.
Below is a diagram illustrating the proposed cationic polymerization mechanism.
Caption: Proposed cationic polymerization mechanism of CEMS.
Q3: How should I properly store this compound to maximize its shelf life and prevent polymerization?
A: Proper storage is the most critical step in preventing polymerization. The goal is to mitigate the factors that initiate the cationic chain reaction.
-
Temperature: Store the reagent at 2-8°C .[4][5] Refrigeration significantly slows down the rate of potential polymerization reactions. Do not freeze, as this can cause moisture condensation upon warming.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). This displaces moisture and oxygen, which can contribute to the formation of acidic initiators.
-
Container: Use the original manufacturer's vial. If you need to transfer the reagent, use a clean, dry glass bottle with a PTFE-lined cap. Ensure the container is tightly sealed to prevent atmospheric moisture from entering.[6]
-
Light: Store in an amber or opaque vial to protect it from light, which can potentially initiate radical side reactions.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Slows reaction kinetics.[5] |
| Atmosphere | Inert Gas (Ar, N₂) | Prevents moisture and oxygen ingress.[7] |
| Container | Tightly sealed, PTFE-lined cap | Avoids contamination and moisture.[6] |
| Light | Amber/Opaque Vial | Prevents photochemical degradation. |
Q4: What substances and materials are incompatible with this compound and should be avoided?
A: Avoid contact with substances that can initiate or accelerate cationic polymerization. The Safety Data Sheet (SDS) lists several incompatible materials.[1]
-
Strong Oxidizing Agents: Can react violently.
-
Strong Bases: Can cause dehydrohalogenation and other side reactions.
-
Strong Reducing Agents: Incompatible with the electrophilic nature of the molecule.
-
Water/Moisture: CEMS is moisture-sensitive.[5] Water can lead to the formation of HCl, a potent initiator for cationic polymerization.
-
Acids and Lewis Acids: Directly catalyze polymerization. Avoid contact with metal salts, acidic surfaces, and impure solvents.
-
Metals: Avoid using metal spatulas for transfers, as trace metal ions can act as Lewis acids. Use glass, PTFE, or polypropylene equipment.
Q5: Can I add a chemical inhibitor to my this compound stock? If so, which ones are effective?
A: Yes, adding an inhibitor is a prudent step, especially if the reagent will be stored for an extended period after opening. Since the primary polymerization pathway is cationic, the choice of inhibitor is crucial.
-
Mild, Non-Nucleophilic Bases: Small amounts of a hindered, non-nucleophilic base like N,N-diisopropylethylamine (Hunig's base) or 2,6-lutidine can be added to scavenge trace acids that initiate polymerization.
-
Radical Inhibitors (as a precaution): While the main pathway is cationic, radical pathways can sometimes be initiated by impurities or light. Adding a low concentration of a radical inhibitor like Butylated Hydroxytoluene (BHT) or 4-methoxyphenol (MEHQ) can provide additional stability.[8] These are commonly used for stabilizing other reactive monomers.[9]
It is critical to use a very small quantity of inhibitor, as it could interfere with subsequent reactions.
| Inhibitor Type | Example | Mechanism of Action | Typical Concentration |
| Acid Scavenger | 2,6-Lutidine | Neutralizes trace Brønsted/Lewis acids. | ~0.05 - 0.1 % (v/v) |
| Radical Scavenger | BHT | Terminates radical chain reactions.[8] | ~100 - 200 ppm |
Q6: My sample is already showing signs of polymerization. Is it possible to purify and recover the monomer?
A: Salvaging partially polymerized this compound is challenging and carries risks. The recommended method, if attempted, is vacuum distillation .
However, you must consider the following:
-
Thermal Instability: Heating the material can accelerate polymerization, potentially leading to a runaway reaction in the distillation flask.[1]
-
Co-distillation: The polymer is non-volatile, so in theory, the monomer can be distilled away from it.
-
Safety Hazard: The distillation must be performed behind a blast shield with careful temperature monitoring. The flask can become fouled with solid polymer.
Recommendation: In most research and development settings, the risk and effort of purification outweigh the cost of a new bottle. If the material is only slightly viscous, it may be usable for less sensitive applications after filtering through a plug of dry, neutral alumina to remove initiators and oligomers. For most applications, especially in drug development where purity is paramount, it is best to discard the compromised reagent according to your institution's safety protocols.
Experimental Protocols & Workflows
Protocol 1: Recommended Storage and Handling Workflow
This protocol outlines the best practices from receiving the reagent to its long-term storage.
-
Receiving: Upon receipt, immediately inspect the vial for any signs of polymerization (viscosity, solids). If compromised, contact the supplier.
-
Initial Storage: Place the unopened vial in a designated, ventilated refrigerator at 2-8°C.[4]
-
First Use:
-
Allow the vial to warm to room temperature in a desiccator before opening to prevent moisture condensation.
-
Work in a fume hood under an inert atmosphere (e.g., using a Schlenk line or a glovebox).
-
Use a clean, dry syringe or glass pipette for transfer. Do not use a metal spatula.
-
-
Inhibitor Addition (Optional but Recommended):
-
Add a radical inhibitor (e.g., BHT, ~100 ppm) or a non-nucleophilic base (e.g., 2,6-lutidine, ~0.1% v/v).
-
Mix gently by swirling.
-
-
Resealing and Storage:
-
Flush the vial headspace with argon or nitrogen.
-
Seal the cap tightly, and reinforce with Parafilm® for extra protection against moisture.
-
Return to the 2-8°C refrigerator.
-
Caption: Workflow for handling this compound.
References
-
Jinzong Machinery. (2024, September 29). Troubleshooting Common Issues in Emulsion Polymerization Reactors. Retrieved February 4, 2026, from [Link]
-
Organic Syntheses. β-CHLOROETHYL METHYL SULFIDE. Retrieved February 4, 2026, from [Link]
-
Organic Syntheses. cyclopropanation using an iron-containing methylene transfer reagent. Retrieved February 4, 2026, from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 16916, Chloromethyl methyl sulfide. Retrieved February 4, 2026, from [Link].
-
Chemistry LibreTexts. (2023, July 12). 27.8: Polymers and Polymerization Reactions. Retrieved February 4, 2026, from [Link]
-
The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals. Retrieved February 4, 2026, from [Link]
-
Master Organic Chemistry. (2015, July 5). Thiols and Thioethers: Properties and Key Reactions. Retrieved February 4, 2026, from [Link]
-
ACS Polymers Au. Recent Developments on Cationic Polymerization of Vinyl Ethers. Retrieved February 4, 2026, from [Link]
-
Wikipedia. Polymerisation inhibitor. Retrieved February 4, 2026, from [Link]
-
Royal Society of Chemistry. (2024, December 9). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. Retrieved February 4, 2026, from [Link]
-
Longchang Chemical. (2022, December 30). What is the classification and mechanism of polymerization inhibitors?. Retrieved February 4, 2026, from [Link]
-
NC State University Libraries. Chapter 31 – Synthetic Polymers Solutions to Problems – Student Solutions Manual for Organic Chemistry. Retrieved February 4, 2026, from [Link]
-
Towson University. Recommended Procedures for the Safe Storage of Chemicals in Laboratories. Retrieved February 4, 2026, from [Link]
-
Wako. What is high performance polymerization inhibitor?. Retrieved February 4, 2026, from [Link]
-
YouTube. (2020, October 6). Polymerization: going from monomer to polymer!. Retrieved February 4, 2026, from [Link]
-
University of California, Berkeley. Safe Storage of Chemicals. Retrieved February 4, 2026, from [Link]
-
ResearchGate. Proposed mechanism for the aqueous cationic polymerization of vinyl ethers. Retrieved February 4, 2026, from [Link]
-
MDPI. Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. Retrieved February 4, 2026, from [Link]
-
Leibfarth Group. Mechanistic Insight into the Stereoselective Cationic Polymerization of Vinyl Ethers. Retrieved February 4, 2026, from [Link]
-
Organic Chemistry Portal. Synthesis of sulfides (thioethers) and derivatives. Retrieved February 4, 2026, from [Link]
-
ResearchGate. How can I determine whether polymerization has occurred or not after the imprinting process was carried out?. Retrieved February 4, 2026, from [Link]
-
National Center for Biotechnology Information. (2023, January 17). Inhibition of Free Radical Polymerization: A Review. Retrieved February 4, 2026, from [Link]
-
MDPI. (2019, March 14). Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O. Retrieved February 4, 2026, from [Link]
-
ResearchGate. Synthetic strategies to access thioethers from alcohols. Retrieved February 4, 2026, from [Link]
-
University of Nevada, Reno. (2025, January). Chapter 5: Highly Reactive Chemicals. Retrieved February 4, 2026, from [Link]
-
E-commerce di Strumenti di Misura. Storing Chemicals: Guidelines and Tips to Prevent Dangerous Reactions. Retrieved February 4, 2026, from [Link]
- Google Patents. CA2002893A1 - Inhibition of polymerization during distillation of monomers.
-
Chemistry LibreTexts. (2022, October 4). 3.2.6: Thiols and Sulfides. Retrieved February 4, 2026, from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. Chapter 31 – Synthetic Polymers Solutions to Problems – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 3. mdpi.com [mdpi.com]
- 4. 氯甲基甲硫醚 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. CHLOROMETHYL METHYL SULFIDE | 2373-51-5 [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. Chapter 5, Chemical Hygiene Plan: Highly Reactive Chemicals | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 8. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 9. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing 1-Chloroethyl Methyl Sulfide for Long-Term Storage
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the long-term storage and stabilization of 1-chloroethyl methyl sulfide. As a reactive electrophilic compound containing a thioether linkage, its stability is paramount for reproducible and successful experimentation. This document is designed to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
A Note on Nomenclature: The compound CAS No. 2373-51-5 is commonly referred to as chloromethyl methyl sulfide (CH₃SCH₂Cl).[1][2] While the user prompt specifies "this compound" (CH₃SCH(Cl)CH₃), the vast majority of commercial sources and safety data refer to the former. This guide will focus on chloromethyl methyl sulfide, a widely used reagent for introducing the methylthiomethyl (MTM) protecting group.[1] The principles of handling and stabilization discussed are generally applicable to other reactive α-chloro sulfides.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the storage and use of this compound, providing explanations and actionable solutions.
Question: I've noticed my previously colorless this compound has developed a yellow or brown tint. What's happening and is it still usable?
Answer: A color change from colorless to yellow or brown is a primary indicator of decomposition. This is often due to a combination of factors, including slow polymerization, or reactions initiated by exposure to air, moisture, or light. The colored byproducts are typically complex mixtures of oligomers and oxidation products.
-
Causality: The high reactivity of the carbon-chlorine bond, adjacent to a sulfur atom, makes the molecule susceptible to nucleophilic attack (including by itself or other sulfide molecules) and elimination reactions, which can be catalyzed by trace acidic impurities like HCl formed from hydrolysis.
-
Recommendation: We strongly advise against using discolored reagent. The presence of impurities will lead to unpredictable reactivity, lower yields in your experiments, and complicated product purification. For critical applications, using a freshly opened bottle or repurifying the material is recommended.
Question: I see a small amount of white precipitate forming in my bottle of this compound. What is it?
Answer: The formation of a white solid is a serious sign of degradation. This precipitate is likely a polymeric byproduct, possibly poly(methylenesulfide), formed through self-condensation reactions. This process can be accelerated by the presence of moisture, which can hydrolyze the compound to generate HCl, a catalyst for further decomposition. Heating also significantly accelerates decomposition.[3]
Question: My reaction to protect an alcohol with a methylthiomethyl (MTM) group is giving low yields. I suspect the this compound. How can I confirm this?
Answer: Low yields in protection reactions are a classic symptom of using a degraded reagent. The active concentration of this compound is lower than expected, and the impurities can interfere with the reaction.
-
Troubleshooting Steps:
-
Purity Check: The most straightforward method to assess purity is by ¹H NMR spectroscopy. A pure sample will show two sharp singlets with a 3:2 integration ratio. The presence of multiple other peaks indicates significant degradation. See Protocol 2 for a detailed method.
-
Use a Fresh Source: As a control, perform the reaction with a newly purchased, sealed bottle of the reagent. If the yield improves significantly, your stored reagent is the culprit.
-
Review Storage Conditions: Ensure your current storage protocol aligns with the best practices outlined in this guide. Inadequate storage is the most common cause of premature degradation.
-
Question: What are the primary signs of hazardous decomposition in this compound?
Answer: Beyond color change and precipitation, be vigilant for the following:
-
Pressure Buildup: Decomposition can generate gaseous byproducts like hydrogen chloride (HCl).[4] If you notice the container cap bulging, handle it with extreme caution in a fume hood.
-
Acrid Odor: A sharp, acidic smell indicates the presence of HCl from hydrolysis.
-
Insolubility: If the liquid appears cloudy or forms a separate phase when added to a solvent in which it is normally soluble (like dichloromethane), it suggests the formation of insoluble polymeric materials.[1]
Question: How should I properly dispose of degraded this compound?
Answer: Degraded this compound should be treated as hazardous waste. It is a flammable, halogenated organic compound.[5] Follow all local and institutional regulations for hazardous waste disposal. Do not attempt to neutralize it with strong bases, as this can cause a vigorous and potentially dangerous reaction.[4]
Understanding the Chemistry of Degradation
The instability of this compound stems from its two key functional groups: the reactive alkyl chloride and the nucleophilic thioether.
-
Hydrolysis: The compound is moisture-sensitive.[1] Reaction with water is a primary degradation pathway, producing formaldehyde, methyl mercaptan, and corrosive hydrogen chloride (HCl). The generated HCl can then catalyze further decomposition.
-
Oxidation: The sulfur atom is susceptible to oxidation by atmospheric oxygen, especially over long periods or when exposed to light. This process converts the thioether to the corresponding sulfoxide and, subsequently, the sulfone. These oxidized species lack the desired reactivity for MTM protection.
-
Self-Condensation/Polymerization: The molecule can react with itself. The sulfur atom of one molecule can act as a nucleophile, displacing the chloride from another, leading to the formation of dimers, oligomers, and ultimately, insoluble polymers.
Below is a diagram illustrating the primary degradation pathways.
Caption: Primary degradation pathways for this compound.
Protocols for Stabilization and Quality Control
Adhering to strict storage and handling protocols is the most effective way to ensure the long-term stability of this compound.
Protocol 1: Recommended Long-Term Storage
This protocol is designed to minimize exposure to air, moisture, light, and elevated temperatures.
Workflow Diagram:
Caption: Workflow for optimal long-term storage of reactive reagents.
Step-by-Step Methodology:
-
Procurement: Whenever possible, purchase the reagent in small quantities packaged under an inert atmosphere.
-
Inert Atmosphere is Key: Upon receiving, immediately transfer the reagent into smaller, more manageable volumes inside a glovebox or glovebag filled with nitrogen or argon. This minimizes repeated exposure of the main stock to the atmosphere.
-
Container Selection: Use amber glass vials with polytetrafluoroethylene (PTFE)-lined screw caps. The amber glass protects the compound from light, and the PTFE liner provides a superior chemical barrier.
-
Sealing: After capping, wrap the cap-vial interface with Parafilm® or a similar laboratory film as an extra precaution against moisture ingress.
-
Labeling: Clearly label each vial with the chemical name, date of aliquoting, and initial purity if known.
-
Secondary Containment: Place the sealed vials inside a labeled, sealed secondary container, such as a thick plastic bag or a small box. This contains any potential leaks and provides an additional barrier.
-
Refrigeration: Store the secondary container in a flammables-rated refrigerator at the recommended temperature of 2-8°C.[1][2][4] Do NOT store in a standard, non-explosion-proof refrigerator. The storage area must be well-ventilated and away from any heat, sparks, or ignition sources.[3][4]
Data Summary: Storage Conditions
| Parameter | Optimal Condition | Sub-Optimal (High Risk) | Rationale |
| Temperature | 2-8°C[1][2] | Room Temperature or Higher | Reduces vapor pressure and slows the rate of decomposition reactions.[5] |
| Atmosphere | Inert Gas (Nitrogen/Argon) | Air | Prevents oxidative degradation of the thioether and hydrolysis from atmospheric moisture.[1] |
| Container | Amber Glass Vial, PTFE-lined cap | Clear Glass, Plastic, Poorly Sealed | Protects from light-initiated degradation and ensures a tight seal against moisture/air. |
| Light | Dark (in refrigerator/cabinet) | Direct Sunlight / Lab Lighting | Light can provide the energy to initiate radical degradation pathways.[5] |
| Quantity | Small, single-use aliquots | Large, frequently opened bottle | Minimizes contamination and degradation of the entire stock with each use. |
Protocol 2: Purity Assessment by ¹H NMR Spectroscopy
This is a quick and effective method to check the integrity of your stored reagent before use.
-
Sample Preparation: In a fume hood, carefully prepare a dilute sample by adding 1-2 drops of this compound to approximately 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Acquisition: Acquire a standard proton (¹H) NMR spectrum.
-
Analysis:
-
Pure Sample: A pure sample of chloromethyl methyl sulfide (CH₃SCH₂Cl) will exhibit two distinct singlets:
-
A singlet at ~2.3-2.5 ppm corresponding to the methyl protons (CH₃-S).
-
A singlet at ~4.8-5.0 ppm corresponding to the methylene protons (S-CH₂-Cl).
-
The integration ratio of these peaks should be 3:2.
-
-
Degraded Sample: The presence of additional peaks, particularly in the 3.0-4.0 ppm region (potential sulfoxides) or broad, undefined signals (polymeric material), indicates decomposition. A peak corresponding to HCl may also be observed at a variable chemical shift.
-
References
-
Faraz Oil. (n.d.). Sulfur Storage & Handling Tips | Safety Guide. Faraz Oil. [Link]
-
Organic Syntheses. (n.d.). β-CHLOROETHYL METHYL SULFIDE. Organic Syntheses Procedure. [Link]
-
National Center for Biotechnology Information. (n.d.). Chloromethyl methyl sulfide. PubChem. [Link]
Sources
Technical Support Center: Analysis of 1-chloroethyl methyl sulfide
Welcome to the technical support center for the analysis of 1-chloroethyl methyl sulfide (CH₃SCH₂Cl). This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for detecting and identifying impurities using Gas Chromatography-Mass Spectrometry (GC-MS). We will explore common challenges, from method development to troubleshooting, explaining the causality behind our recommendations to ensure robust and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the best type of GC column to use for analyzing this compound and its potential impurities?
A1: The selection of the GC column is the most critical parameter for achieving a successful separation.[1] this compound is a polar, volatile sulfur-containing compound. Therefore, a column with appropriate polarity and film thickness is required to achieve good peak shape and resolution from potential impurities.
Primary Recommendation: A mid-polarity column, such as one with a 6% cyanopropylphenyl / 94% dimethylpolysiloxane stationary phase (e.g., DB-624, VF-624ms), is highly recommended.[2]
-
Rationale (Expertise): This phase provides a good balance of dispersive and dipole-dipole interactions. It effectively retains and separates polar analytes like halogenated compounds and sulfides, preventing the severe peak tailing that can occur on non-polar phases. The "likes dissolves like" principle suggests that a mid-polarity phase is well-suited for the polar nature of the target analyte and its likely impurities.[1]
Secondary Recommendation: For samples with highly volatile impurities (e.g., dimethyl sulfide), a porous layer open tubular (PLOT) column, such as one with a polystyrene-divinylbenzene phase (HP-PLOT Q), can be considered.[3] However, these columns may provide excessive retention for the main analyte.
A standard non-polar phase (e.g., 5% phenyl-methylpolysiloxane) can be used but may offer insufficient selectivity for polar, structurally similar impurities, leading to co-elution.
Q2: I'm setting up a new GC-MS method. What are the recommended starting parameters?
A2: A robust starting method is crucial for subsequent optimization. The following parameters provide a solid foundation for the analysis of this compound.
| Parameter | Recommended Setting | Rationale & Expert Insights |
| GC Column | DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness | A 30 m column offers a good balance of resolution and analysis time.[1][4] The thicker film (1.4 µm) is ideal for retaining and separating volatile compounds. |
| Carrier Gas | Helium, Constant Flow Mode @ 1.2 mL/min | Provides good efficiency and is compatible with MS detectors. Constant flow ensures stable retention times as the oven temperature ramps. |
| Inlet Temperature | 200 °C | This temperature is sufficient to ensure rapid vaporization of the analyte (Boiling Point: 105 °C[5]) without causing thermal degradation. Sulfur compounds can be thermally labile.[6] |
| Injection Mode | Split (e.g., 50:1 ratio) | A split injection prevents column overloading and ensures sharp peaks, which is ideal for analyzing the main component. For trace impurity analysis, a splitless injection may be required, but this should be approached carefully to avoid peak distortion. |
| Oven Program | 40 °C (hold 2 min), then ramp 10 °C/min to 220 °C (hold 2 min) | The low initial temperature ensures trapping and focusing of volatile impurities at the head of the column. The ramp rate is a good starting point for separating compounds with varying boiling points. |
| MS Transfer Line | 230 °C | Must be hot enough to prevent condensation of analytes but not so hot as to cause degradation. |
| Ion Source Temp. | 230 °C | Standard temperature for robust ionization. |
| Ionization Mode | Electron Ionization (EI) @ 70 eV | Standard for creating reproducible fragmentation patterns for library matching. |
| Scan Range | 35 - 250 m/z | This range covers the expected mass of the parent compound and its likely fragments and impurities, while excluding low-mass noise from air or water. |
Q3: What are the expected impurities in a sample of this compound?
A3: Impurities can originate from the synthetic route, degradation of the product, or contaminants in the starting materials. Understanding the synthesis is key to predicting potential byproducts. A common synthesis for a similar compound, β-chloroethyl methyl sulfide, involves reacting β-hydroxyethyl methyl sulfide with thionyl chloride.[7] Another relevant reaction is the thia-Michael addition, a fundamental C-S bond-forming reaction.[8][9]
| Impurity Class | Potential Compounds | Likely Origin | Key Mass Fragments (m/z) |
| Starting Materials | β-hydroxyethyl methyl sulfide | Incomplete reaction | 92 (M+), 61, 47, 45 |
| Thionyl chloride (or its byproducts) | Unreacted reagent | Not typically observed by GC-MS under these conditions | |
| Side-Reaction Products | Bis(methylthiomethyl) sulfide | Dimerization/side-reaction | 138 (M+), 91, 61, 45 |
| Dimethyl disulfide (DMDS) | Oxidative coupling of methanethiol precursor | 94 (M+), 79, 45 | |
| Diethyl sulfide | Contaminant or side reaction | 90 (M+), 75, 61, 47 | |
| Degradation Products | Methyl vinyl sulfide | Elimination of HCl | 74 (M+), 59, 45 |
| Methanethiol | Degradation | 48 (M+), 47, 33 |
Troubleshooting Guide
Q4: My main peak for this compound is tailing significantly. What is the cause and how can I fix it?
A4: Peak tailing for active compounds like sulfides is a common issue, typically caused by unwanted interactions between the analyte and the GC system.
-
Primary Cause: Active Sites in the Inlet or Column. Sulfur compounds are prone to interacting with acidic sites (silanols) on glass inlet liners or the column itself.[10] This reversible adsorption slows down a portion of the analyte molecules, causing them to elute later and create a tailed peak.
-
Solution Workflow:
-
Use an Inert Inlet Liner: Replace your standard glass liner with one that has been deactivated (silanized) to mask active sites. Agilent's Ultra Inert liners are an example of such products.[11]
-
Condition the Column: Bake the column at its maximum isothermal temperature for a short period (e.g., 30 minutes) to remove contaminants that may be causing activity.
-
Check for Column Degradation: If the column is old or has been exposed to oxygen at high temperatures, its stationary phase may be degraded, exposing active sites. A degraded column cannot be fixed and must be replaced.
-
Confirm System Inertness: Inject a standard containing a sensitive compound (e.g., a free alcohol or amine) to verify the inertness of your entire flow path.
-
Q5: I see unexpected "ghost peaks" in my chromatogram, even in solvent blanks. Where are they coming from?
A5: Ghost peaks are peaks that appear in your chromatogram but are not present in the sample you injected. They are typically the result of carryover or system contamination.[12]
-
Cause 1: Inlet/Syringe Carryover. If a previous sample was highly concentrated, remnants can remain in the syringe or the inlet liner and be introduced in subsequent runs.
-
Solution: Implement a rigorous syringe washing protocol with multiple solvent rinses. If carryover persists, replace the inlet liner and septum. Running a solvent blank after a concentrated sample is a good diagnostic practice.[13]
-
-
Cause 2: Septum Bleed. The septum at the top of the injector can degrade at high temperatures, releasing siloxanes or other volatile compounds that show up as peaks in the chromatogram.
-
Solution: Use high-quality, low-bleed septa. Ensure the injector temperature does not exceed the septum's maximum operating temperature. Replace the septum regularly as part of routine maintenance.
-
-
Cause 3: Contaminated Carrier Gas or Gas Traps. Impurities in the carrier gas or from saturated traps can accumulate on the column at low temperatures and elute as broad peaks during the temperature ramp.
-
Solution: Ensure high-purity carrier gas is used. Replace moisture, oxygen, and hydrocarbon traps regularly according to the manufacturer's recommendations.
-
Q6: How can I confirm the identity of an unknown impurity peak using its mass spectrum?
A6: Mass spectral interpretation is a powerful tool for structural elucidation. For this compound and its analogs, understanding characteristic fragmentation patterns is key.
-
Step 1: Analyze the Molecular Ion (M+). Look for a peak corresponding to the molecular weight of the suspected impurity. For chlorinated compounds, look for the characteristic M+ and M+2 isotope pattern. Chlorine has two main isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This will result in two peaks, 2 mass units apart, with a ~3:1 intensity ratio, which is a definitive marker for a single chlorine atom in the ion.[14]
-
Step 2: Identify Key Fragmentation Pathways. Sulfides and halogenated compounds have predictable cleavage patterns.
-
α-Cleavage: The bond adjacent to the sulfur atom is readily cleaved. For sulfides, this is often the most favorable pathway, leading to a resonance-stabilized cation.
-
For this compound (CH₃-S-CH₂-Cl), cleavage of the C-Cl bond results in the [CH₃SCH₂]⁺ fragment at m/z 61 . This is often the base peak.[15]
-
Cleavage of the CH₃-S bond yields the [ClCH₂]⁺ fragment, which will appear as a pair of peaks at m/z 49 and 51 due to the chlorine isotopes.
-
-
Loss of a Neutral Molecule: Fragmentation can also occur via the elimination of a stable neutral molecule, such as the loss of HCl (36 amu).
-
-
Step 3: Use a Mass Spectral Library. Compare the experimental mass spectrum of the unknown peak against a commercial library (e.g., NIST, Wiley). A high match index (>800) provides good confidence in the identification. However, always verify the library hit by manually interpreting the spectrum based on the principles above.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16916, Chloromethyl methyl sulfide. Retrieved from [Link]
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Wang, J., et al. (2012). Identification and Quantification of Related Impurities in 2-Chloroethyl Phenyl Sulfide for Industrial Use. ResearchGate. Retrieved from [Link]
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Kim, K.-H., et al. (2021). Analysis Method of Volatile Sulfur Compounds Utilizing Separation Column and Metal Oxide Semiconductor Gas Sensor. Journal of Sensor Science and Technology. Retrieved from [Link]
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Restek Corporation (n.d.). GC Troubleshooting Guide. Retrieved from [Link]
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Postnova Analytics (n.d.). Agilent J&W GC Column Selection Guide. Retrieved from [Link]
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Agilent Technologies (n.d.). Advanced GC Troubleshooting. Retrieved from [Link]
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MDPI (2022). Thia-Michael Reaction. Encyclopedia. Retrieved from [Link]
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Gębicki, J., & Mirska, I. (2020). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. Molecules, 25(5), 1220. Retrieved from [Link]
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Organic Syntheses (n.d.). β-CHLOROETHYL METHYL SULFIDE. Org. Synth. 1930, 10, 22. Retrieved from [Link]
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Feil, S., et al. (2013). Sulfides: Chemical ionization induced fragmentation studied with Proton Transfer Reaction-Mass Spectrometry and density functional calculations. ResearchGate. Retrieved from [Link]
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Restek Corporation (n.d.). Impact of GC Parameters on The Separation. Retrieved from [Link]
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Burgo, R. V., et al. (2007). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. ResearchGate. Retrieved from [Link]
-
Agilent Technologies (n.d.). The Capillary GC Column: How to Choose the Correct Type and Dimension. Retrieved from [Link]
-
Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Retrieved from [Link]
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Shimadzu (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved from [Link]
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Drawell (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]
- H.B. Fuller Company (2019). Synthesis of methyl ethyl sulfide and related production systems. Google Patents.
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Khiste, S. A., et al. (2023). Thia-Michael Addition in Diverse Organic Synthesis. Oriental Journal of Chemistry, 39(6). Retrieved from [Link]
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Phenomenex (n.d.). GC-MS Troubleshooting Guide. Scribd. Retrieved from [Link]
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eGyanKosh (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
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Brodnjak, V. N., et al. (2018). Identification of new process-related impurity in the key intermediate in the synthesis of TCV-116. Arhiv za farmaciju, 68(4), 255-269. Retrieved from [Link]
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Le Fevre, Y., et al. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Polymers, 14(21), 4561. Retrieved from [Link]
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Agilent Technologies (n.d.). Agilent J&W GC Column Selection Guide. ResearchGate. Retrieved from [Link]
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Shimadzu Corporation (n.d.). Monitoring of Sulfur Components by Simultaneous Analysis Using GC-MS and GC-SCD. Retrieved from [Link]
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Lundquist, N. A., et al. (2018). Nucleophile-Initiated Thiol-Michael Reactions: Effect of Organocatalyst, Thiol, and Ene. ResearchGate. Retrieved from [Link]
-
Snow, N. H. (2021). Capillary Gas Chromatography (GC): Getting the Best Separation Without Turning (Too Many) Wrenches. LCGC International, 34(8), 30-34. Retrieved from [Link]
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Soderberg, T. (2024). Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]
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The Organic Chemistry Tutor (2023). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. YouTube. Retrieved from [Link]
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ChemRxiv (2023). Fragment correlation mass spectrometry enables direct characterization of di-sulfide cleavage pathways of therapeutic peptides. Retrieved from [Link]
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Technical Support Center: Safe Disposal of 1-Chloroethyl Methyl Sulfide
A Guide for Researchers and Drug Development Professionals
As a Senior Application Scientist, this guide provides comprehensive, field-tested protocols for the safe handling and disposal of 1-chloroethyl methyl sulfide (also known as chloromethyl methyl sulfide, MTM-Cl). The following information synthesizes manufacturer safety data, regulatory standards, and established chemical neutralization principles to ensure the safety of laboratory personnel and environmental compliance.
Section 1: Core Hazard Profile & Chemical Properties
This compound (CAS 2373-51-5) is a highly flammable and reactive organosulfur compound used in organic synthesis, notably as a protecting group for alcohols and carboxylic acids.[1][2] Its structural similarity to sulfur mustards underscores its potential as a hazardous alkylating agent.[3] Understanding its properties is paramount for safe handling and disposal.
| Property | Value | Source(s) |
| CAS Number | 2373-51-5 | [4][5] |
| Molecular Formula | C₂H₅ClS | [3][4] |
| Appearance | Clear yellow to brown liquid with a strong, unpleasant odor (stench). | [1][4][6] |
| Hazards | Highly flammable (GHS Category 2), skin/eye/respiratory irritant, harmful if swallowed.[3][4][5][6][7] | |
| Boiling Point | ~105-107 °C | [1][3] |
| Density | ~1.153 g/mL at 25 °C | [1] |
| Incompatibilities | Strong oxidizing agents, strong bases, strong reducing agents, moisture.[1][7] | |
| Decomposition | Hazardous decomposition products include sulfur oxides and hydrogen chloride gas.[7] |
Section 2: Frequently Asked Questions (FAQs)
Q1: How should I classify waste containing this compound? A: This compound must be classified as halogenated organic hazardous waste .[8][9] Due to its chlorine content, it cannot be mixed with non-halogenated solvent waste. Co-mingling these waste streams significantly increases disposal costs and requires specialized incineration processes to handle the resulting acidic gases like HCl.[9]
Q2: Can I neutralize small amounts of this compound in the lab before disposal? A: In-lab neutralization of bulk quantities is not recommended due to the compound's reactivity and the potential for hazardous byproducts. However, for decontaminating glassware or very small spills, a carefully controlled oxidation procedure can be used (see Section 5). For all other waste, the primary disposal route is through a licensed professional waste disposal service.[10]
Q3: Is this compound considered a reactive waste by the EPA? A: As a sulfide-bearing waste, it has the potential to be classified as a D003 reactive hazardous waste if it can generate toxic gases when exposed to pH conditions between 2 and 12.5.[11][12] The EPA provides guidance levels for total releasable sulfide (500 mg/kg) to determine if a waste is characteristically reactive.[11] Given its properties, it is prudent to handle it as a reactive waste and consult with your institution's Environmental Health & Safety (EHS) office.
Q4: What is the most critical immediate step in case of a spill? A: Immediately remove all sources of ignition.[6][7] The vapors are highly flammable and can form explosive mixtures with air.[7] After ensuring the absence of ignition sources, proceed with the appropriate spill cleanup protocol outlined in Section 3.
Section 3: Detailed Disposal & Spill Management Protocols
Protocol 3.1: Disposal of Bulk & Concentrated Waste
This protocol applies to unused reagents, reaction mixtures, and concentrated solutions.
-
Segregation: Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Waste: this compound."[13] This container must be in good condition, compatible with the chemical, and feature a vapor-tight screw-top cap.[9][13]
-
Transfer: Conduct all transfers within a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, chemical splash goggles, and a flame-retardant lab coat.
-
Container Management: Keep the waste container closed at all times except when adding waste.[13] Store the container in a cool, well-ventilated area designated for flammable materials, away from incompatibles like oxidizing agents and bases.[7]
-
Disposal Request: Once the container is ready for pickup, follow your institution's procedures to contact your EHS office or licensed hazardous waste contractor.[4][5][10] Do not attempt to dispose of this waste via any other method.[14]
Protocol 3.2: Disposal of Contaminated Lab Supplies
This protocol applies to items with trace contamination, such as pipette tips, gloves, and weighing paper.
-
Collection: Place all solid waste contaminated with this compound into a dedicated, labeled, sealable bag or container.
-
Labeling: Clearly label the container as "Hazardous Waste: Solid Debris Contaminated with this compound (CAS 2373-51-5)."
-
Disposal: This waste stream must be disposed of via incineration through your institution's hazardous waste program. Do not place it in regular or biomedical trash.
Protocol 3.3: Spill Response & Cleanup
-
Evacuate & Secure: Alert personnel in the immediate area. Remove all ignition sources and increase ventilation (if safe to do so without spreading vapors towards personnel).[6]
-
Contain: For small spills, create a dike around the spill using an inert, non-combustible absorbent material such as vermiculite, sand, or earth.[5][6]
-
Absorb: Carefully apply the absorbent material over the spill, working from the outside in.
-
Collect: Using non-sparking tools, scoop the absorbed material into a designated, labeled container for hazardous waste disposal.[4][7]
-
Decontaminate: Wipe down the spill area with a suitable solvent (e.g., isopropanol), collecting the wipes as hazardous solid waste. Follow with a soap and water wash.
-
Disposal: Seal and label the waste container and dispose of it through your licensed professional waste service.[10]
Section 4: Troubleshooting Guide
Q: I accidentally mixed a small amount of this compound waste with my non-halogenated solvent waste. What should I do? A: The entire container is now considered halogenated waste. You must immediately re-label the container as "Halogenated Organic Waste" and list all components.[9] Inform your EHS office, as this may affect the disposal procedure and cost. The presence of even small amounts of halogenated compounds requires the entire volume to be treated via high-temperature incineration.[9]
Q: I noticed a strong "rotten egg" or garlic-like odor near the storage area, but I don't see a spill. What does this mean? A: This indicates a potential vapor leak from a waste container or primary reagent bottle. The distinct stench of this compound is a key indicator of its presence.[4][7] Immediately ensure the area is well-ventilated and, wearing appropriate respiratory protection, check that all containers are tightly sealed. If a leaking container is found, place it in secondary containment and consult your EHS department.
Q: Can I use bleach to clean up a spill? The SDS for a related compound mentioned it. A: NO. The Safety Data Sheet for this compound explicitly warns: "Never use dry, powdered hypochlorite or other strong oxidizer for mercaptan spills, as autoignition can occur."[6] While aqueous bleach (sodium hypochlorite) is used to oxidize some organosulfur compounds, the high reactivity of this specific molecule presents a significant fire and explosion risk.[15] Stick to inert absorbents for spill cleanup.
Section 5: Decontamination & Glassware Cleaning Protocol
For routine cleaning of contaminated labware, a chemical neutralization step can be performed to mitigate hazards before standard washing.
-
Initial Rinse: In a chemical fume hood, rinse the glassware with a small amount of a compatible solvent (e.g., acetone) to remove the bulk of the residue. This rinse solvent must be collected as halogenated hazardous waste.
-
Oxidative Decontamination: Prepare a fresh 5-10% aqueous solution of sodium hypochlorite (household bleach is typically 5-6%). Carefully rinse the glassware with this solution. The hypochlorite will oxidize the residual sulfide to less noxious and less reactive species.[6]
-
Collection: The initial hypochlorite rinse should be collected as aqueous hazardous waste.
-
Final Cleaning: After the decontamination rinse, the glassware can be washed using standard laboratory detergents and procedures.
Section 6: Visual Workflow Guides
Waste Stream Decision Pathway
Caption: Waste segregation decision tree for this compound.
Spill Response Workflow
Caption: Step-by-step workflow for responding to a spill.
Section 7: References
-
Capot Chemical Co., Ltd. (n.d.). MSDS of Chloromethyl methyl sulfide. Retrieved February 4, 2026, from [Link]
-
Wikipedia. (n.d.). Mustard gas. Retrieved February 4, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Chloromethyl methyl sulfide. PubChem Compound Database. Retrieved February 4, 2026, from [Link]
-
Wikipedia. (n.d.). Chloromethyl methyl sulfide. Retrieved February 4, 2026, from [Link]
-
Occupational Safety and Health Administration. (n.d.). Hydrogen Sulfide - Standards. Retrieved February 4, 2026, from [Link]
-
University of California, Santa Cruz. (n.d.). Hazardous Waste Segregation. Retrieved February 4, 2026, from [Link]
-
U.S. Environmental Protection Agency. (1993, November 8). Clarification on the Level of Sulfide for Determining if a Waste is Hazardous Under Reactivity. Retrieved February 4, 2026, from [Link]
-
Gotor-Fernández, V., et al. (2018). Oxidative Neutralisation of Sulfur-Based Chemical Warfare Agents Mediated by a Lipase: From Batch to Flow Reactor. Chemistry - A European Journal. Retrieved February 4, 2026, from [Link]
-
Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved February 4, 2026, from [Link]
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University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Safety & Risk Services. Retrieved February 4, 2026, from [Link]
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Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved February 4, 2026, from [Link]
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Britannica. (2026, January 29). Organosulfur compound. Retrieved February 4, 2026, from [Link]
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Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved February 4, 2026, from [Link]
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U.S. Environmental Protection Agency. (1973). Treatment of Reactive Wastes at Hazardous Waste Landfills. Retrieved February 4, 2026, from [Link]
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Validation & Comparative
A Comparative Guide to the Alkylating Power of α-Chloro Sulfides for Researchers and Drug Development Professionals
In the landscape of synthetic organic chemistry and drug development, the precise and predictable introduction of alkyl groups is a cornerstone of molecular design. Among the diverse arsenal of alkylating agents, α-chloro sulfides have emerged as versatile and highly reactive intermediates. Their utility stems from the unique interplay between the sulfur atom and the adjacent chlorine-bearing carbon, which facilitates a range of powerful C-C and C-heteroatom bond-forming reactions. This guide provides an in-depth comparison of the alkylating power of various α-chloro sulfides, grounded in mechanistic principles and supported by experimental considerations, to empower researchers in selecting the optimal reagent for their specific synthetic challenges.
The Underlying Mechanism: A Gateway to Reactivity
The alkylating capacity of α-chloro sulfides is intrinsically linked to their ability to generate a highly electrophilic intermediate, the α-thiocarbonium ion (also known as a thionium ion). This transient species is readily attacked by a wide array of nucleophiles, leading to the formation of a new covalent bond. The generation of this key intermediate can proceed through two primary, often competing, pathways: an SN1-like or an SN2-like mechanism.
The prevailing pathway is dictated by the structure of the α-chloro sulfide, the nature of the nucleophile, and the reaction conditions. For instance, α-chloro sulfides with substituents that can stabilize a positive charge are more inclined to react via an SN1-like pathway, involving the formation of a discrete α-thiocarbonium ion. Conversely, less substituted or sterically unhindered α-chloro sulfides may favor a direct displacement of the chloride ion by the nucleophile in an SN2-like fashion.
A related and mechanistically insightful transformation is the Pummerer rearrangement.[1][2] In this reaction, a sulfoxide is treated with an activating agent (e.g., acetic anhydride) to generate an intermediate that eliminates a proton to form a thionium ion, which is then trapped by a nucleophile.[3][4] This reaction underscores the inherent tendency of sulfur to stabilize an adjacent positive charge, a fundamental principle governing the reactivity of α-chloro sulfides.
Caption: General mechanism of alkylation by α-chloro sulfides.
Factors Influencing Alkylating Power: A Predictive Framework
The "alkylating power" of an α-chloro sulfide is not an absolute value but rather a relative measure of its reactivity towards a given nucleophile. This reactivity is governed by a combination of electronic and steric factors that influence the stability of the α-thiocarbonium ion intermediate and the transition state of the reaction.
Electronic Effects: Tuning Reactivity through Induction and Resonance
The electronic nature of the substituents on both the sulfur atom and the chlorinated carbon plays a pivotal role in modulating the alkylating power.
-
Substituents on the α-Carbon (R'): Electron-withdrawing groups (EWGs) attached to the chlorinated carbon can destabilize the developing positive charge of the α-thiocarbonium ion, thereby decreasing the rate of SN1-type reactions. Conversely, electron-donating groups (EDGs) stabilize the carbocation, enhancing the alkylating power.
-
Substituents on Sulfur (R): The nature of the group attached to the sulfur atom also exerts a significant influence. Aryl groups, for instance, can delocalize the lone pair of electrons on the sulfur, affecting its ability to stabilize the adjacent positive charge. The presence of electron-withdrawing or -donating substituents on an aryl ring can further fine-tune this effect, a phenomenon that can be quantitatively assessed using Hammett plots.[5][6]
Steric Effects: The Role of Bulk
Steric hindrance around the reactive center can significantly impact the alkylating power, particularly in SN2-like reactions where the nucleophile directly attacks the carbon atom.[7] Bulky substituents on either the α-carbon or the sulfur atom can impede the approach of the nucleophile, leading to a decrease in the reaction rate. The Taft equation provides a framework for quantitatively assessing these steric effects.[8][9][10]
Comparative Analysis of Alkylating Power: A Data-Driven Approach
| α-Chloro Sulfide Derivative | R Group (on S) | R' Group (on Cα) | Expected Relative Alkylating Power | Key Influencing Factors |
| Chloromethyl methyl sulfide | CH₃ | H | Moderate | Low steric hindrance. |
| Chloromethyl phenyl sulfide | C₆H₅ | H | Moderate to High | Phenyl group can influence reactivity. |
| 1-Chloroethyl methyl sulfide | CH₃ | CH₃ | Higher | Secondary carbocation is more stable. |
| α-Chloro-α-carbonyl sulfides | Alkyl/Aryl | C(=O)R" | Lower | Electron-withdrawing carbonyl group. |
| α-Chloro-α-aryl sulfides | Alkyl/Aryl | Aryl | Highest | Aryl group stabilizes the carbocation. |
This table provides a qualitative comparison based on established principles of organic reactivity. Actual reaction rates will be dependent on the specific nucleophile and reaction conditions.
Experimental Protocol for Quantifying Alkylating Power: A Self-Validating System
To obtain quantitative data for comparing the alkylating power of different α-chloro sulfides, a standardized kinetic study is essential. The following protocol outlines a robust method using in-situ reaction monitoring.
Objective:
To determine the second-order rate constants for the reaction of a series of α-chloro sulfides with a standard nucleophile.
Materials:
-
A series of α-chloro sulfides to be tested.
-
A standard nucleophile (e.g., a substituted aniline or a thiol).
-
An appropriate deuterated solvent for NMR analysis (e.g., CDCl₃, DMSO-d₆).
-
An internal standard for NMR quantification (e.g., 1,3,5-trimethoxybenzene).
-
NMR spectrometer.
Experimental Workflow:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic synthesis with α-chloro sulphides. Preparation of aromatic γ-lactones from phenols and α-chloro sulphide carboxylates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. Taft equation - Wikipedia [en.wikipedia.org]
- 10. scribd.com [scribd.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
